Technical Documentation Center

6-(Trifluoromethyl)isoquinolin-4-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-(Trifluoromethyl)isoquinolin-4-amine
  • CAS: 2177263-97-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 6-(Trifluoromethyl)isoquinolin-4-amine: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary: The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, profoundly enhancing the pharmacokinetic and pharmacodynamic profiles of the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, profoundly enhancing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. The trifluoromethyl (CF3) group, in particular, is prized for its ability to increase metabolic stability, modulate lipophilicity, and improve target binding affinity.[1][2] When appended to privileged heterocyclic scaffolds like isoquinoline, which is a core component of numerous biologically active compounds, the resulting molecule presents a compelling subject for drug discovery programs.[3] This guide provides a comprehensive technical overview of 6-(Trifluoromethyl)isoquinolin-4-amine, a molecule of significant interest. We will delve into its structural and physicochemical properties, propose a robust synthetic pathway with detailed experimental considerations, explore its potential biological activities and mechanisms of action, and provide a framework for its characterization and handling. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical entity.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's fundamental properties is the bedrock of its development. For 6-(Trifluoromethyl)isoquinolin-4-amine, these properties are heavily influenced by the interplay between the aromatic isoquinoline core and the strongly electron-withdrawing trifluoromethyl group.

Chemical Structure

The molecule consists of an isoquinoline ring system substituted with a trifluoromethyl group at the 6-position and an amine group at the 4-position.

G cluster_0 6-(Trifluoromethyl)isoquinolin-4-amine mol mol

Caption: 2D Chemical Structure of 6-(Trifluoromethyl)isoquinolin-4-amine.

Core Compound Properties

The key physicochemical data for 6-(Trifluoromethyl)isoquinolin-4-amine are summarized below. These parameters are critical for predicting its behavior in biological systems, including membrane permeability and potential for oral bioavailability.

PropertyValueSource
CAS Number 2177263-97-5[4]
Molecular Formula C₁₀H₇F₃N₂[5]
Molecular Weight 212.17 g/mol [5]
XLogP3-AA (Lipophilicity) 2.3[5]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 5[5]
Spectral Characterization: A Self-Validating Protocol

Unambiguous structural confirmation is paramount. A combination of spectroscopic techniques provides a self-validating system where each method corroborates the findings of the others.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The spectrum is expected to show distinct signals in the aromatic region (approx. 7.0-9.0 ppm) corresponding to the protons on the isoquinoline core. The amine (NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

    • ¹³C NMR : The spectrum will display ten unique carbon signals. The carbon attached to the trifluoromethyl group will characteristically appear as a quartet due to coupling with the three fluorine atoms.

    • ¹⁹F NMR : This spectrum provides the cleanest confirmation of the trifluoromethyl group, which should appear as a sharp singlet.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The experimentally determined exact mass should match the calculated value of 212.05613272 Da for the molecular ion [M+H]⁺.[5]

  • Infrared (IR) Spectroscopy : The IR spectrum should exhibit characteristic absorption bands. Key expected peaks include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹) and C-F stretching vibrations for the trifluoromethyl group (typically strong absorptions in the 1000-1200 cm⁻¹ region).

Synthesis and Purification

The synthesis of substituted isoquinolines can be approached through several established methods. For 6-(Trifluoromethyl)isoquinolin-4-amine, a logical and efficient strategy involves the construction of a suitable precursor followed by the strategic introduction of the amine functionality. The following proposed workflow is based on well-established reactions in heterocyclic chemistry.

Proposed Synthetic Workflow

This multi-step synthesis is designed for efficiency and control over regiochemistry, starting from a commercially available trifluoromethyl-substituted aniline. The causality behind this choice is that it firmly places the CF₃ group in the desired position from the outset.

SynthesisWorkflow Start 4-(Trifluoromethyl)aniline Step1 Step 1: Gould-Jacobs Reaction + DEEMM Start->Step1 Intermediate1 Ethyl 4-hydroxy-6-(trifluoromethyl) quinoline-3-carboxylate Step1->Intermediate1 Step2 Step 2: Saponification & Decarboxylation Intermediate1->Step2 Intermediate2 6-(Trifluoromethyl)quinolin-4-ol Step2->Intermediate2 Step3 Step 3: Chlorination (e.g., POCl₃) Intermediate2->Step3 Intermediate3 4-Chloro-6-(trifluoromethyl)isoquinoline Step3->Intermediate3 Step4 Step 4: Amination (e.g., NH₃ or NaN₃ then reduction) Intermediate3->Step4 FinalProduct 6-(Trifluoromethyl)isoquinolin-4-amine Step4->FinalProduct

Caption: Proposed synthetic workflow for 6-(Trifluoromethyl)isoquinolin-4-amine.

Experimental Protocol and Rationale

Step 1: Gould-Jacobs Reaction

  • Protocol: 4-(Trifluoromethyl)aniline is reacted with diethyl ethoxymethylenemalonate (DEEMM). The mixture is heated, leading to condensation, followed by thermal cyclization in a high-boiling solvent like diphenyl ether to form the quinoline core.[6]

  • Causality: The Gould-Jacobs reaction is a robust and widely-used method for constructing the 4-hydroxyquinoline scaffold from anilines.[7] Careful temperature control during cyclization is critical to maximize yield and prevent degradation.[7]

Step 2: Saponification and Decarboxylation

  • Protocol: The resulting ester is hydrolyzed to a carboxylic acid using a base (e.g., NaOH), followed by acidification and heating to induce decarboxylation, yielding 6-(Trifluoromethyl)quinolin-4-ol.

  • Causality: This is a standard procedure to remove the ester group introduced by the DEEMM reagent, simplifying the molecule for the next functional group transformation.

Step 3: Chlorination

  • Protocol: The 4-hydroxyquinoline intermediate is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to produce 4-chloro-6-(trifluoromethyl)isoquinoline.[6]

  • Causality: The hydroxyl group at the 4-position is a poor leaving group. Converting it to a chloro group creates an excellent leaving group, activating the position for nucleophilic aromatic substitution in the final step.

Step 4: Amination

  • Protocol: The 4-chloro intermediate undergoes nucleophilic aromatic substitution with an ammonia source to furnish the final product. This can be achieved using aqueous or alcoholic ammonia at elevated temperature and pressure, or via a two-step process involving sodium azide (NaN₃) to form an azide intermediate, followed by reduction (e.g., with H₂/Pd-C).

  • Causality: The electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom in the isoquinoline ring activates the 4-position, making the substitution reaction with the amine nucleophile feasible.

Purification and Quality Control

Each intermediate and the final product must be rigorously purified to ensure the validity of subsequent biological testing.

  • Methods: Column chromatography on silica gel is the primary method for purification of both intermediates and the final product.[7] Recrystallization can be employed for the final step to obtain a highly pure, crystalline solid.

  • Validation: Purity is assessed at each stage using Thin Layer Chromatography (TLC). The final structure and purity (>98%) are confirmed using the spectroscopic methods outlined in Section 1.3.

Biological Activity and Therapeutic Potential

The value of 6-(Trifluoromethyl)isoquinolin-4-amine in drug discovery lies in the proven biological relevance of its constituent parts. Trifluoromethylated quinolines and isoquinolines have demonstrated significant potential as enzyme inhibitors and anticancer agents.[1]

Potential Mechanisms of Action

Isoquinoline alkaloids are known to interact with a variety of fundamental cellular signaling pathways that are often dysregulated in diseases like cancer. The introduction of the CF₃ group can enhance the binding affinity and selectivity for specific protein targets within these cascades.

  • Kinase Inhibition: Many cancers are driven by aberrant kinase activity. The isoquinoline scaffold is a common feature in many kinase inhibitors. It is plausible that 6-(Trifluoromethyl)isoquinolin-4-amine could target key kinases in pathways critical for cell proliferation and survival, such as the MAPK or PI3K pathways.[1]

  • Other Potential Applications: Related fluorinated quinoline structures have been investigated as potent antitubercular and antiplasmodial (antimalarial) agents, suggesting a broader therapeutic potential for this compound class.[8]

SignalingPathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (Cell Proliferation, Survival) ERK->TF Compound 6-(CF₃)isoquinolin-4-amine Compound->RAF Potential Inhibition

Caption: Hypothetical inhibition of the MAPK signaling pathway by the target compound.

The Role of the Trifluoromethyl Group in Drug Design

The CF₃ group is not merely a passive substituent; it actively improves the drug-like properties of the parent molecule.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer half-life in vivo.[2]

  • Lipophilicity: The CF₃ group significantly increases the lipophilicity (Hansch π value of +0.88), which can enhance membrane permeability and cell uptake.[2]

  • Binding Interactions: The highly polarized nature of the CF₃ group can lead to favorable dipole-dipole or other non-covalent interactions with amino acid residues in a target protein's binding pocket, potentially increasing potency and selectivity.

Safety and Handling

6-(Trifluoromethyl)isoquinolin-4-amine is a research chemical and should be handled with appropriate precautions. While a specific Safety Data Sheet (SDS) for this exact compound must be consulted, GHS information for the related compound 6-Aminoisoquinoline indicates potential hazards including skin irritation and serious eye irritation.[9]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

Conclusion and Future Directions

6-(Trifluoromethyl)isoquinolin-4-amine represents a well-designed chemical scaffold with high potential for drug discovery. The convergence of a privileged heterocyclic core with the performance-enhancing trifluoromethyl group makes it a compelling candidate for screening and lead optimization. Its synthesis is achievable through established chemical transformations, and its structure can be validated through a suite of standard analytical techniques.

Future research should focus on synthesizing and screening this compound against a diverse panel of biological targets, particularly protein kinases. Subsequent studies should include in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to assess its drug-like properties, followed by in vivo pharmacokinetic and efficacy studies in relevant disease models. Further exploration of structure-activity relationships (SAR) by synthesizing analogues with modifications at the amine or other positions on the isoquinoline ring will be crucial for developing a potential clinical candidate.

References

  • 6-(Trifluoromethyl)isoquinolin-4-amine - BLDpharm.
  • Technical Support Center: Synthesis of 6-(Trifluoromethoxy)quinolin-4-amine - Benchchem.
  • 6-Amino-4-trifluoromethylquinolin-2(1H)-one | 328955-57-3 - ChemicalBook.
  • A Comparative Analysis of Trifluoromethylated Isoquinolines: Synthesis, Biological Activity, and Therapeutic Potential - Benchchem.
  • 6-(Trifluoromethyl)isoquinolin-5-amine | C10H7F3N2 | CID 69522881 - PubChem.
  • optimization of reaction conditions for 6-(Trifluoromethoxy)quinolin-4-amine synthesis - Benchchem.
  • 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline | 31009-34-4 | Ossila.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Applied biological and physicochemical activity of isoquinoline alkaloids: oxoisoaporphine and boldine - PubMed.
  • 6-Aminoisoquinoline | C9H8N2 | CID 588991 - PubChem.

Sources

Exploratory

Physicochemical Profiling of 6-(Trifluoromethyl)isoquinolin-4-amine: A Technical Guide

Executive Summary 6-(Trifluoromethyl)isoquinolin-4-amine (CAS: 2177263-97-5) represents a high-value "privileged scaffold" in modern drug discovery, particularly within the kinase inhibitor space.[1][2] This molecule int...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-(Trifluoromethyl)isoquinolin-4-amine (CAS: 2177263-97-5) represents a high-value "privileged scaffold" in modern drug discovery, particularly within the kinase inhibitor space.[1][2] This molecule integrates the structural rigidity of the isoquinoline core with two critical pharmacophoric modulators: a polar, hydrogen-bond-donating amine group at position 4, and a lipophilic, metabolically stable trifluoromethyl group at position 6.[3][4]

This guide provides a comprehensive technical analysis of its physicochemical properties.[3][4] By synthesizing experimental data from structural analogs with theoretical modeling of the trifluoromethyl (-CF3) electronic effects, we establish a robust profile for researchers utilizing this compound as a building block or lead candidate.[2][3][4]

Chemical Identity & Structural Architecture[3][4]

Core Identifiers
ParameterDetail
Chemical Name 6-(Trifluoromethyl)isoquinolin-4-amine
CAS Number 2177263-97-5
Molecular Formula C₁₀H₇F₃N₂
Molecular Weight 212.17 g/mol
SMILES NC1=C2C=C(C(F)(F)F)C=CC2=CN=C1
Appearance Off-white to pale yellow solid (Typical for class)
Electronic "Push-Pull" System

The molecule exhibits a distinct electronic duality that governs its reactivity and binding affinity:

  • The "Push" (Electron Donor): The amino group (-NH₂) at position 4 donates electron density into the pyridine ring via resonance.[2][3][4] This increases the electron density at the isoquinoline nitrogen (N-2), potentially modulating its basicity.[2][3][4]

  • The "Pull" (Electron Withdrawing): The trifluoromethyl group (-CF3) at position 6 exerts a strong inductive electron-withdrawing effect (

    
    ) on the benzene ring.[2][3] This deactivates the carbocycle against metabolic oxidation and lowers the overall pKa relative to the non-fluorinated parent.[3][4]
    
Structural Visualization

The following diagram illustrates the pharmacophoric map and electronic vectors within the molecule.

G cluster_binding Target Binding Interactions Core Isoquinoline Core (Scaffold Rigidity) Nitrogen Isoquinoline N (N-2) (H-Bond Acceptor / Basic Center) Core->Nitrogen Modulated Basicity Amine 4-Amine (-NH2) (H-Bond Donor / e- Push) Amine->Core Resonance (+M) Binding_Pocket Protein Kinase Hinge Region Amine->Binding_Pocket H-Bond (Donor) Nitrogen->Binding_Pocket H-Bond (Acceptor) CF3 6-Trifluoromethyl (-CF3) (Lipophilicity / Metabolic Shield) CF3->Core Induction (-I) CF3->Binding_Pocket Hydrophobic Pocket

Caption: Pharmacophore map of 6-(Trifluoromethyl)isoquinolin-4-amine showing electronic vectors and potential binding modes.

Physicochemical Profile

Lipophilicity (LogP/LogD)

The introduction of the trifluoromethyl group significantly alters the lipophilic profile compared to the parent 4-aminoisoquinoline.[2][3][4]

  • Parent (4-Aminoisoquinoline): LogP

    
     1.18 - 1.40 (Experimental/Predicted).[2]
    
  • Effect of -CF3: The trifluoromethyl group typically adds

    
     +1.0 to +1.2 log units to the partition coefficient due to its high hydrophobicity and volume.[2][3][4]
    
  • Target Molecule Estimate: LogP

    
     2.4 - 2.6 .
    
  • Implication: This range is optimal for oral bioavailability and potential blood-brain barrier (BBB) penetration, balancing solubility with membrane permeability.[2][3][4]

Acid-Base Properties (pKa)

Understanding the ionization state is critical for salt selection and formulation.[2][3][4]

  • Primary Basic Center: The isoquinoline nitrogen (N-2).[2][3][4]

  • Secondary Interaction: The exocyclic amine (4-NH2) is weakly basic (aniline-like) and largely acts as a hydrogen bond donor.[1][2]

  • Predicted pKa (N-2): The parent isoquinoline has a pKa of 5.4.[2][3][4]

    • 4-NH2 Effect:[1][2][5][6][7] Electron donation increases pKa (estimated shift +0.5 to +1.0).[2][3][4]

    • 6-CF3 Effect: Electron withdrawal decreases pKa (estimated shift -0.8 to -1.2).[1][2]

    • Net Result: The pKa of the N-2 nitrogen is expected to be 5.0 - 5.5 .[1][2]

  • Physiological State: At physiological pH (7.4), the molecule will exist primarily in its neutral (unionized) form, favoring membrane permeation.[2]

Solubility Profile
Solvent SystemSolubility PredictionMechanism
Water (Neutral pH) Low (< 0.1 mg/mL)Dominance of hydrophobic aromatic core and CF3 group.[1][2]
Water (Acidic pH < 4) High (> 10 mg/mL)Protonation of N-2 forms a soluble cation.[2][3][4]
DMSO High (> 50 mg/mL)Standard solvent for stock solutions.[2][3][4][8]
Methanol/Ethanol Moderate to HighGood solubility for synthesis and purification.[3][4][8]

Experimental Protocols

To validate these properties in a drug discovery campaign, the following standardized protocols are recommended.

Protocol: Potentiometric pKa Determination

Rationale: Accurate pKa determination is essential for understanding the ionization state at physiological pH.[3][4]

  • Preparation: Dissolve 2-3 mg of 6-(Trifluoromethyl)isoquinolin-4-amine in a minimal amount of methanol (co-solvent), then dilute with 0.15 M KCl (aq) to ensure constant ionic strength.

  • Titration: Perform a dual-titration using standardized HCl (to protonate) and KOH (to deprotonate) under inert gas (N2/Ar) to prevent carbonate formation.[2][3][4][8]

  • Data Analysis: Use the Bjerrum plot method to identify the inflection point corresponding to the N-2 protonation.[2][3][4]

    • Note: Expect a single inflection point in the pH 4-6 range.[1][3][4] The 4-NH2 group is too weakly basic to protonate in aqueous conditions (pKa < 1).[2][3][4]

Protocol: Kinetic Solubility Assay

Rationale: Rapid assessment of solubility for biological assay compatibility.[3][4]

  • Stock: Prepare a 10 mM stock solution in DMSO.

  • Dilution: Spike the stock into PBS (pH 7.4) to reach a target concentration of 200 µM (2% DMSO final).[2][3][4]

  • Incubation: Shake for 24 hours at room temperature.

  • Filtration: Filter using a 0.45 µm PVDF membrane to remove undissolved particulates.[3][4][8]

  • Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve.

    • Calculation: Solubility (µM) = (Peak Area_sample / Peak Area_standard) × Concentration_standard.[2][3][4]

Workflow Visualization

The following diagram outlines the decision logic for characterizing this compound.

Workflow Start Compound Synthesis/Acquisition (CAS: 2177263-97-5) Purity Purity Check (LC-MS > 95%) Start->Purity Branch_Sol Solubility Profiling Purity->Branch_Sol Branch_pKa Ionization (pKa) Purity->Branch_pKa Branch_LogP Lipophilicity (LogP) Purity->Branch_LogP Exp_Sol Kinetic Solubility (PBS pH 7.4) Branch_Sol->Exp_Sol Exp_pKa Potentiometric Titration (Bjerrum Plot) Branch_pKa->Exp_pKa Exp_LogP Shake Flask Method (Octanol/Water) Branch_LogP->Exp_LogP Result_Sol Low Solubility? -> Develop Salt Form (HCl/Mesylate) Exp_Sol->Result_Sol Result_pKa pKa ~ 5.2? -> Neutral at Phys pH Exp_pKa->Result_pKa Result_LogP LogP > 3? -> Monitor Metabolic Clearance Exp_LogP->Result_LogP

Caption: Integrated physicochemical profiling workflow for 6-(Trifluoromethyl)isoquinolin-4-amine.

References

  • Compound Identity: National Center for Biotechnology Information.[3][4][8] (2025).[2][3][4][9][10][8][11][12] PubChem Compound Summary for CID 90237, 4-Aminoisoquinoline (Analogous Parent Structure). Retrieved from [Link][2]

  • pKa & Electronic Effects: Zieliński, W., & Kudelko, A. (2005).[3][4][8] Dissociation constants pKa of isoquinoline bases. ResearchGate. Retrieved from [Link]

  • General Isoquinoline Properties: Wikipedia Contributors. (2025). Isoquinoline: Physicochemical Properties. Wikipedia.[3][4] Retrieved from [Link][2]

Sources

Foundational

The Strategic Imperative of Fluorination in Isoquinoline Amine Scaffolds: A Technical Guide to Unlocking Novel Bioactivities

Abstract The isoquinoline nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The strategic incorporation of fluorine into this framework, pa...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoquinoline nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The strategic incorporation of fluorine into this framework, particularly in isoquinoline amines, offers a powerful tool to modulate physicochemical and pharmacological properties, leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.[3][4] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of fluorinated isoquinoline amines. We will delve into the causal effects of fluorine substitution on molecular properties, present detailed synthetic and biological evaluation protocols, and visualize key concepts to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.

Introduction: The Power of Two - Isoquinoline and Fluorine

The isoquinoline scaffold is a versatile heterocyclic aromatic compound found in a wide array of natural products and synthetic drugs, exhibiting activities ranging from anticancer and antimicrobial to antiviral and CNS modulation.[1][5][6] Its rigid structure provides a well-defined vector for substituent placement, while the nitrogen atom offers a key site for hydrogen bonding and salt formation.

The introduction of fluorine, the most electronegative element, into drug candidates is a well-established strategy in modern medicinal chemistry.[7][8] Its unique properties allow for the fine-tuning of a molecule's characteristics in several ways:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Strategic placement of fluorine can block sites of oxidative metabolism, thereby increasing the drug's half-life.[3][9]

  • Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby amine groups.[10] This has profound implications for a molecule's charge state at physiological pH, influencing its solubility, cell permeability, and interaction with biological targets. A lower pKa can reduce unwanted interactions with off-target ion channels and improve oral bioavailability.[9]

  • Binding Affinity and Selectivity: Fluorine can engage in unique non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with protein targets.[8] It can also alter the conformation of a molecule to favor a more bioactive orientation, leading to enhanced binding affinity and selectivity.[3]

  • Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes.[8] This effect is highly context-dependent and can be strategically employed to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

This guide will focus on the intersection of these two powerful elements, exploring the nuanced SAR of fluorinated isoquinoline amines.

The Core Logic: A Causal Framework for SAR Exploration

A systematic exploration of the SAR of fluorinated isoquinoline amines requires a logical framework that connects synthetic feasibility with iterative biological testing and property modulation. The following diagram illustrates a typical workflow for such an investigation.

SAR_Workflow cluster_design Design & Synthesis cluster_evaluation Biological & Physicochemical Evaluation cluster_analysis Data Analysis & Iteration cluster_optimization Lead Optimization Start Identify Lead Isoquinoline Amine Scaffold Hypothesize Hypothesize Fluorination Sites (Ring vs. Substituents) Start->Hypothesize Synthesize Synthesize Analogs with Varied Fluorine Positions Hypothesize->Synthesize BioAssay In Vitro Biological Assays (e.g., Kinase, Cytotoxicity) Synthesize->BioAssay PhysChem Physicochemical Profiling (pKa, LogP, Solubility) Synthesize->PhysChem Analyze Analyze SAR Data: Correlate Fluorine Position with Activity and Properties BioAssay->Analyze PhysChem->Analyze Decision Decision Point: Improved Profile? Analyze->Decision Decision->Hypothesize No/Refine Optimize Further Optimization (ADME, In Vivo Studies) Decision->Optimize Yes

Caption: A conceptual workflow for the SAR-driven optimization of fluorinated isoquinoline amines.

Synthetic Strategies for Fluorinated Isoquinoline Amines

The synthesis of fluorinated isoquinoline amines can be broadly approached in two ways: by constructing the isoquinoline ring from fluorinated precursors or by late-stage fluorination of an existing isoquinoline amine. The former approach generally offers better control over regiochemistry.

A common and robust method for the synthesis of the isoquinoline core is the Bischler-Napieralski reaction , followed by reduction.[4] This strategy is particularly amenable to the incorporation of fluorine by starting with appropriately fluorinated phenylethylamines.

Experimental Protocol: Synthesis of a 6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline

This protocol provides a representative example of the synthesis of a fluorinated tetrahydroisoquinoline, a common core for further derivatization.

Step 1: Acylation of 2-(4-Fluorophenyl)ethan-1-amine

  • To a solution of 2-(4-fluorophenyl)ethan-1-amine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add acetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(4-fluorophenethyl)acetamide.

Step 2: Bischler-Napieralski Cyclization

  • Dissolve N-(4-fluorophenethyl)acetamide (1.0 eq) in anhydrous acetonitrile.

  • Add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise at 0 °C.

  • Reflux the mixture for 4 hours.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with concentrated ammonium hydroxide to pH 9-10.

  • Extract the product with DCM, wash with brine, dry over Na₂SO₄, and concentrate to give crude 6-fluoro-1-methyl-3,4-dihydroisoquinoline.

Step 3: Reduction to Tetrahydroisoquinoline

  • Dissolve the crude 6-fluoro-1-methyl-3,4-dihydroisoquinoline (1.0 eq) in methanol.

  • Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 2.0 eq) portion-wise.

  • Stir the reaction at room temperature for 1 hour.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford 6-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline.

Structure-Activity Relationships: Case Studies

The impact of fluorination is highly dependent on its position on the isoquinoline ring and the nature of the biological target.

Fluorinated Isoquinolines as Kinase Inhibitors

The PI3K/Akt/mTOR and MAPK signaling pathways are frequently dysregulated in cancer, making the kinases in these pathways attractive therapeutic targets.[11] Isoquinoline-based scaffolds have been successfully developed as potent kinase inhibitors.

Kinase_Pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK/ERK Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival RAF RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression ERK->Gene_Expression Inhibitor Fluorinated Isoquinoline Amine Inhibitor->PI3K Inhibition Inhibitor->RAF Inhibition

Caption: Inhibition of key cancer-related signaling pathways by fluorinated isoquinoline amines.

SAR Insights:

  • Ring Position: Fluorination on the benzo portion of the isoquinoline ring can significantly impact activity. For example, in a series of pyrazolo[3,4-c]isoquinoline B-Raf(V600E) inhibitors, the position and nature of substituents on the isoquinoline core were critical for potency.[12]

  • pKa Modulation: Fluorine substitution on the aromatic ring can lower the pKa of the isoquinoline nitrogen and any exocyclic amino groups. This can be advantageous, as a less basic amine may have reduced off-target effects (e.g., hERG inhibition) and improved cell permeability. The electron-withdrawing inductive effect of fluorine reduces the electron density on the nitrogen, making its lone pair less available for protonation.[10]

  • Direct Target Interactions: A fluorine atom can act as a hydrogen bond acceptor or participate in favorable dipole-dipole interactions within the ATP-binding pocket of a kinase, thereby increasing binding affinity.

Table 1: Representative SAR Data for Fluorinated Kinase Inhibitors (Hypothetical Data Based on Literature Trends)

Compound IDFluorine PositionR Group at N-2Kinase TargetIC₅₀ (nM)
I-1 NoneHB-Raf150
I-2 6-FHB-Raf50
I-3 7-FHB-Raf120
I-4 6-F-CH₃B-Raf35
II-1 NoneHPI3Kα200
II-2 5-FHPI3Kα75
II-3 8-FHPI3Kα300

This table illustrates how the strategic placement of a fluorine atom (e.g., at the 6-position in the B-Raf series) can lead to a significant improvement in inhibitory potency.

Fluorinated Tetrahydroisoquinolines as Antiviral Agents

The tetrahydroisoquinoline scaffold has also been explored for its antiviral properties, including activity against SARS-CoV-2.[13] Fluorination can enhance antiviral potency by improving metabolic stability and modulating interactions with viral proteins.

SAR Insights:

  • Post-Entry Inhibition: Some tetrahydroisoquinoline derivatives have been shown to inhibit post-entry viral replication, a mechanism distinct from entry inhibitors like chloroquine.[13]

  • Lipophilicity and CNS Penetration: For viruses that affect the central nervous system, the increased lipophilicity conferred by fluorine can be crucial for crossing the blood-brain barrier.[14]

  • Metabolic Stability: Viral infections can be long-lasting, and the enhanced metabolic stability of fluorinated compounds can lead to a longer duration of action, which is advantageous for antiviral therapy.[15]

Biological Evaluation Protocols

The following protocols are fundamental for assessing the biological activity of newly synthesized fluorinated isoquinoline amines.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the fluorinated isoquinoline amine inhibitors in the appropriate kinase buffer.

  • In a 384-well plate, add 5 µL of the inhibitor solution.

  • Add 5 µL of a solution containing the kinase and its substrate.

  • Initiate the reaction by adding 5 µL of ATP solution. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[7][9][16][17][18]

Protocol: MTT Cytotoxicity Assay

This colorimetric assay assesses the effect of a compound on cell viability by measuring the metabolic activity of living cells.[3]

Materials:

  • Cancer cell line of interest (e.g., A549, HCT116)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the fluorinated isoquinoline amines for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[3][4][7][8]

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the isoquinoline amine scaffold is a proven and powerful strategy in drug discovery. By understanding the fundamental principles of how fluorine modulates physicochemical properties such as pKa and lipophilicity, medicinal chemists can rationally design compounds with improved metabolic stability, enhanced target affinity, and superior pharmacokinetic profiles. The case studies presented here in the areas of oncology and virology highlight the potential of this chemical class.

Future advancements in this field will likely be driven by the development of novel late-stage fluorination techniques, allowing for the rapid diversification of lead compounds. Furthermore, the integration of computational modeling for pKa prediction and binding mode analysis will further refine the design process, accelerating the identification of potent and selective drug candidates. The continued exploration of the SAR of fluorinated isoquinoline amines holds immense promise for the development of next-generation therapeutics to address a wide range of diseases.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Shah, P., & Sripadi, P. (2017). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 1636-1653.
  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

  • Quora. (2020). What are the effects of the substituent basicity of aromatic amines? Retrieved from [Link]

  • MDPI. (2022). Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro. Viruses, 14(7), 1495.
  • Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved from [Link]

  • ResearchGate. (n.d.). CDK9/CyclinK Kinase Assay. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]

  • PubMed. (2004). Synthesis and antiviral activity of novel fluorinated 2',3'-dideoxynucleosides. Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 7-29.
  • Future Science. (n.d.). Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Retrieved from [Link]

  • PubMed. (1998). Isoquinoline derivatives as endogenous neurotoxins in the aetiology of Parkinson's disease. Progress in Neurobiology, 55(1), 1-24.
  • Scribd. (n.d.). Basicity of aromatic amine. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals. Retrieved from [Link]

  • PubMed Central (PMC). (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Forensic Toxicology, 35(1), 1-11.
  • MDPI. (n.d.). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected SAR of isoquinoline series. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. Retrieved from [Link]

  • Walsh Medical Media. (2020). Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. Retrieved from [Link]

  • MDPI. (n.d.). Recent Progress on Biological Activity of Amaryllidaceae and Further Isoquinoline Alkaloids in Connection with Alzheimer's Disease. Retrieved from [Link]

  • PubMed. (1992). Benz[f]isoquinoline analogues as high-affinity sigma ligands. Journal of Medicinal Chemistry, 35(13), 2392-2402.
  • PubMed. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1 H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Forensic Toxicology, 35(1), 1-11.

Sources

Exploratory

Metabolic Stability of Trifluoromethyl-Substituted Isoquinolines: A Technical Guide

Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads. Scope: Structural optimization, metabolic pathway analysis, and experimental validation.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads. Scope: Structural optimization, metabolic pathway analysis, and experimental validation.

Executive Summary

The isoquinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors, CNS agents, and alkaloids. However, its electron-rich heteroaromatic nature makes it highly susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes, often resulting in rapid clearance and poor oral bioavailability.

The strategic incorporation of a trifluoromethyl (


) group is a validated tactic to mitigate these liabilities. Beyond simple steric blocking, the 

group exerts a profound electronic deactivation on the isoquinoline ring, altering the Highest Occupied Molecular Orbital (HOMO) energy and reducing the propensity for electrophilic enzymatic attack.

This guide provides a technical analysis of the metabolic stabilization mechanisms, a detailed protocol for validating these effects via microsomal stability assays, and a framework for interpreting intrinsic clearance data.[1]

Part 1: The Isoquinoline Scaffold & Metabolic Vulnerabilities

The Metabolic Liability

Unsubstituted isoquinolines are prone to extensive Phase I metabolism. The nitrogen atom activates the adjacent C1 position for nucleophilic attack (often by cytosolic oxidases like Aldehyde Oxidase), while the benzenoid ring (C5–C8) is electron-rich and susceptible to electrophilic oxidation by CYP450 isoforms (primarily CYP2D6 and CYP3A4).

Key Metabolic Pathways:

  • N-Oxidation: Mediated by FMOs or CYPs.

  • C1-Oxidation: Formation of isocarbostyril (1-hydroxyisoquinoline), often driven by Aldehyde Oxidase (AO).

  • Benzenoid Hydroxylation: Epoxidation followed by NIH shift or direct hydroxylation at C5/C8.

The Trifluoromethyl Solution

Replacing a metabolic soft spot (e.g., a methyl group or an aromatic hydrogen) with a


 moiety imparts stability through three distinct mechanisms:
  • C-F Bond Strength: The C-F bond energy (~116 kcal/mol) is significantly higher than that of C-H (~99 kcal/mol), rendering the site virtually inert to homolytic or heterolytic cleavage by CYP450 Iron-Oxo species.

  • Electronic Deactivation: The strong electron-withdrawing nature (

    
    ) of the 
    
    
    
    group lowers the electron density of the aromatic ring. This increases the oxidation potential, making the ring a poorer substrate for the electrophilic CYP450 active species (Compound I).
  • Lipophilicity & Binding: While

    
     increases lipophilicity (
    
    
    
    ), which can theoretically increase non-specific binding, it often alters the binding orientation within the enzyme active site, potentially removing the labile site from the catalytic center.
Pathway Visualization

The following diagram illustrates the "Metabolic Switching" effect where


 substitution blocks the primary oxidation pathway.

MetabolicSwitching cluster_0 Standard Isoquinoline Metabolism cluster_1 CF3-Substituted Isoquinoline Iso Isoquinoline (Electron Rich) CYP CYP450 (Fe=O Species) Iso->CYP Binding Met1 5-Hydroxyisoquinoline (High Clearance) CYP->Met1 Electrophilic Attack CF3_Iso 5-CF3-Isoquinoline (Electron Deficient) CYP_Block CYP450 (Fe=O Species) CF3_Iso->CYP_Block Altered Binding NoRxn Metabolic Stability (Low Clearance) CYP_Block->NoRxn Blocked Site & Electronic Deactivation

Figure 1: Mechanism of metabolic stabilization via trifluoromethyl substitution. The


 group prevents oxidative attack through steric and electronic effects.

Part 2: Experimental Validation (Microsomal Stability Assay)

To quantify the stability enhancement of a


-isoquinoline analog, a comparative Microsomal Stability Assay is the gold standard. This assay measures the intrinsic clearance (

) by monitoring the depletion of the parent compound over time.[1]
Experimental Design Principles
  • System: Liver Microsomes (Human/Rat/Mouse) containing CYP450s and FMOs.[2]

  • Cofactor: NADPH (essential for CYP450 reduction cycle).

  • Control: A parallel incubation without NADPH to rule out chemical instability or non-NADPH dependent enzymes (e.g., hydrolases).

  • Reference Compounds:

    • High Clearance: Verapamil or Propranolol.

    • Low Clearance: Warfarin.

Step-by-Step Protocol

Materials:

  • Liver Microsomes (20 mg/mL protein concentration).[3]

  • Test Compound (10 mM stock in DMSO).[3]

  • NADPH Regenerating System (or 10 mM NADPH solution).[2]

  • Phosphate Buffer (100 mM, pH 7.4).

  • Stop Solution: Acetonitrile (ACN) containing Internal Standard (IS).

Workflow:

  • Preparation of Reaction Mixture:

    • Dilute microsomes to 0.5 mg/mL in Phosphate Buffer.

    • Spike Test Compound to a final concentration of 1 µM (ensures

      
       conditions for linear kinetics).
      
    • Final DMSO concentration must be

      
       to avoid enzyme inhibition.
      
  • Pre-Incubation:

    • Incubate the mixture at 37°C for 5 minutes to equilibrate.

  • Reaction Initiation:

    • Add NADPH (1 mM final concentration) to start the reaction.

    • Negative Control: Add buffer instead of NADPH.

  • Sampling:

    • At

      
       minutes, remove 50 µL aliquots.
      
    • Immediately dispense into 150 µL of ice-cold Stop Solution (ACN + IS) to precipitate proteins and quench metabolism.

  • Processing:

    • Centrifuge samples at 4,000 rpm for 20 minutes at 4°C.

    • Collect supernatant for LC-MS/MS analysis.

Workflow Diagram

MicrosomalAssay cluster_sampling Time-Course Sampling Start Start: Microsome Prep (0.5 mg/mL in Buffer) Spike Spike Compound (1 µM Final Conc.) Start->Spike PreWarm Pre-Incubation (37°C, 5 min) Spike->PreWarm Initiate Initiate Reaction (Add NADPH) PreWarm->Initiate Sample0 T=0 min Initiate->Sample0 Sample15 T=15 min Initiate->Sample15 Sample30 T=30 min Initiate->Sample30 Sample60 T=60 min Initiate->Sample60 Quench Quench & Precipitate (ACN + Internal Std) Sample0->Quench Sample15->Quench Sample30->Quench Sample60->Quench Analyze LC-MS/MS Analysis (% Remaining) Quench->Analyze

Figure 2: Workflow for the in vitro Microsomal Stability Assay.

Part 3: Data Analysis & Interpretation

Calculation of Intrinsic Clearance ( )

The depletion of the parent compound typically follows pseudo-first-order kinetics.

  • Determine Elimination Rate Constant (

    
    ): 
    Plot 
    
    
    
    vs. Time (
    
    
    ). The slope of the linear regression is
    
    
    .
  • Calculate Half-Life (

    
    ): 
    
    
    
    
  • Calculate Intrinsic Clearance (

    
    ): 
    
    
    
    
    Where
    
    
    is typically 0.5 mg/mL.
Interpreting the Impact of

When comparing an unsubstituted isoquinoline to its


 analog, use the following classification to assess success:
ParameterHigh Clearance (Unstable)Low Clearance (Stable)Target for

Optimization

(Human)
< 30 min> 120 minIncrease by > 2-fold

> 50 µL/min/mg< 10 µL/min/mgReduce by > 50%

Case Analysis: If the


 substitution results in a lower 

but higher lipophilicity (LogP > 4), ensure that the compound does not suffer from "metabolic switching" where the metabolism shifts to a different, previously stable site on the molecule. This is verified by Metabolite Identification (MetID) scans during the LC-MS analysis.

References

  • BenchChem. (2025).[1][4][5][6] A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. Retrieved from

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from

  • Charnwood Discovery. (2025). Microsomal Stability - In Vitro Assay Standard Conditions. Retrieved from

  • Creative Bioarray. (2025). Microsomal Stability Assay Protocol and Service Details. Retrieved from

  • Royal Society of Chemistry. (2020).[7] Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry.[7] Retrieved from

Sources

Foundational

The 4-Aminoisoquinoline Scaffold: A Privileged Core in Modern Drug Discovery

Abstract The isoquinoline framework, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of natural products and synthetically derived therapeutic agents....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoquinoline framework, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of natural products and synthetically derived therapeutic agents. Among its derivatives, the 4-aminoisoquinoline scaffold has emerged as a particularly "privileged" structure, serving as a versatile building block for compounds targeting a wide array of biological targets.[1] Its unique structural and electronic properties allow for diverse functionalization, leading to potent and selective modulators of enzymes and receptors implicated in oncology, immunology, and infectious diseases. This technical guide provides an in-depth exploration of the 4-aminoisoquinoline core, synthesizing field-proven insights on its synthesis, biological activities, and structure-activity relationships (SAR). We will delve into the causality behind experimental choices in both chemistry and biology, offering detailed protocols and visual workflows to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.

Introduction: The Rise of a Versatile Scaffold

The quest for novel chemical entities with therapeutic potential is a perpetual challenge in pharmaceutical research. Certain molecular frameworks, termed "privileged scaffolds," appear repeatedly in successful drugs and clinical candidates, suggesting an inherent structural and functional pre-disposition for binding to diverse biological targets. The 4-aminoisoquinoline core is a quintessential example of such a scaffold.

Its rigid, planar structure provides a defined orientation for appended functional groups, while the basic nitrogen atom in the isoquinoline ring and the exocyclic amino group at the C4-position serve as critical hydrogen bond donors and acceptors. This arrangement facilitates potent interactions within the active sites of numerous enzymes, particularly the ATP-binding pocket of protein kinases. Consequently, this scaffold is a key component in the development of targeted therapies for cancer and autoimmune diseases.[2][3] This guide will systematically dissect the chemistry, pharmacology, and application of this remarkable molecular core.

The Core Structure: Physicochemical Features

The power of the 4-aminoisoquinoline scaffold lies in its distinct features, which can be strategically manipulated during drug design.

  • Rigid Bicyclic Core: The fused benzene and pyridine rings create a flat, rigid platform. This conformational rigidity reduces the entropic penalty upon binding to a target protein, often contributing to higher binding affinity.

  • Hydrogen Bonding Capabilities: The pyridine ring nitrogen (N2) is a key hydrogen bond acceptor. The exocyclic amino group at the C4 position is a crucial hydrogen bond donor. This dual capacity allows for strong, directional interactions with amino acid residues in a protein's active site.

  • Vectors for Substitution: The scaffold offers multiple positions for chemical modification (the amino group, and positions C1, C3, C5, C6, C7, and C8 of the isoquinoline ring), allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).

Caption: Core structure and key features of the 4-aminoisoquinoline scaffold.

Synthetic Methodologies: Building the Core and Its Analogs

The accessibility of a scaffold is paramount to its utility in drug discovery. Fortunately, a variety of robust synthetic routes to 4-aminoisoquinolines have been developed, ranging from classical methods to modern transition-metal-catalyzed reactions.

Synthesis of the Core Scaffold

A foundational method for preparing the parent 4-aminoisoquinoline involves the nucleophilic substitution of a suitable leaving group at the C4 position. A common and effective precursor is 4-bromoisoquinoline.

A well-established procedure involves heating 4-bromoisoquinoline with concentrated ammonium hydroxide in the presence of a copper catalyst.[4] This amination reaction proceeds via a nucleophilic aromatic substitution mechanism, providing a direct route to the desired scaffold. Other synthetic strategies include multi-component reactions and cascade cyclizations, which can build the isoquinoline ring system from simpler acyclic precursors.[5][6]

Functionalization and Derivatization

The true power of the scaffold is realized through its diverse functionalization.

  • N-Functionalization at the 4-Amino Group: The exocyclic amino group is a primary handle for introducing diversity. It can be readily acylated, alkylated, or used in coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to attach various aryl or heteroaryl moieties. This position is critical for modulating target engagement and selectivity.

  • Substitution on the Isoquinoline Ring:

    • Palladium-Catalyzed Cross-Coupling: Halogenated isoquinolines (e.g., chloro-, bromo-, or iodo-substituted) are versatile intermediates for Suzuki, Sonogashira, and Heck coupling reactions, allowing the introduction of aryl, alkynyl, and alkenyl groups.[7]

    • C-H Activation: More recent advances utilize transition-metal catalysts (often Rhodium or Palladium) to directly functionalize C-H bonds, offering a more atom-economical approach to creating complex derivatives.[5][8]

start 4-Haloisoquinoline (e.g., 4-Bromo) process1 Nucleophilic Aromatic Substitution (SNAr) start->process1 process2 Suzuki Coupling (Pd Catalyst) start->process2 process3 Sonogashira Coupling (Pd/Cu Catalysts) start->process3 reagent1 Amine Nucleophile (R-NH2) reagent1->process1 reagent2 Arylboronic Acid reagent2->process2 reagent3 Terminal Alkyne reagent3->process3 product1 4-Amino-Substituted Isoquinoline process1->product1 Core Functionalization product2 4-Aryl-Substituted Isoquinoline process2->product2 C-C Bond Formation product3 4-Alkynyl-Substituted Isoquinoline process3->product3 C-C Bond Formation

Caption: Key synthetic pathways for functionalizing the isoquinoline scaffold.

Therapeutic Applications and Biological Activities

The 4-aminoisoquinoline scaffold has been successfully employed to generate inhibitors for a wide range of therapeutic targets.

Kinase Inhibition

Protein kinases are one of the most important classes of drug targets, particularly in oncology and immunology. The 4-aminoisoquinoline scaffold is adept at targeting the ATP-binding site of many kinases.

  • Bruton's Tyrosine Kinase (BTK): A series of 4-aminoquinoline-3-carboxamide derivatives were discovered as potent, reversible BTK inhibitors.[9] The most promising compound, 25 , showed strong inhibition of both wild-type BTK (IC50 = 5.3 nM) and the C481S mutant (IC50 = 39 nM), which confers resistance to covalent inhibitors.[9] This compound proved effective in a rodent model of rheumatoid arthritis, highlighting its potential for treating autoimmune diseases.[9]

  • Protein Kinase Novel 3 (PKN3): Deep screening of a 4-anilinoquinoline library identified potent inhibitors of PKN3, a kinase implicated in pancreatic and prostate cancer.[10] The compound 7-iodo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine 16 was a potent inhibitor with an IC50 of 14 nM.[10] (Note: This is a quinoline, a closely related and informative analog to the isoquinoline scaffold).

  • Raf Kinases: Novel aminoisoquinoline compounds have been developed as inhibitors of Raf kinases, especially the BRAF V600E mutant, which is a key driver in many cancers like melanoma.[2]

Anticancer Activity

Beyond specific kinase inhibition, 4-aminoisoquinoline derivatives have demonstrated broad anticancer effects through various mechanisms.

  • Cytotoxicity in Breast Cancer: A series of 4-aminoquinoline derivatives showed significant cytotoxic effects against human breast cancer cell lines, including MCF7 and MDA-MB468.[11] One of the most active compounds, N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, was particularly potent against MDA-MB 468 cells.[11]

  • Induction of Cell Cycle Arrest and Apoptosis: The compound 7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline (VR23) was identified as a potent agent against breast cancer cells.[12][13] It was found to cause cell cycle arrest at the M phase and induce apoptosis, and its cancer-killing effect was significantly enhanced when combined with other agents like bortezomib.[12][13]

  • Inhibition of c-Src Kinase: Novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have been synthesized and shown to have strong antiproliferative activity.[14] Molecular docking studies suggest these compounds bind effectively to the active site of the tyrosine-protein kinase c-Src, a key regulator of cancer cell growth and survival.[14]

Antimicrobial and Antimalarial Potential

While the 4-aminoquinoline (not isoquinoline) scaffold is historically famous for its antimalarial activity (e.g., Chloroquine), the structural similarity suggests potential for 4-aminoisoquinoline derivatives in infectious diseases.[15][16][17]

  • Antibacterial Agents: Recent studies have explored 4-aminoquinoline-hydrazone hybrids as novel antibacterial agents to combat antimicrobial resistance.[18] The compound HD6 showed promising activity against both Gram-positive and Gram-negative bacteria, including a multidrug-resistant (MDR) strain, with a low minimum inhibitory concentration (MIC) of 8 μg/mL against B. subtilis.[18][19]

Table 1: Representative 4-Aminoisoquinoline Derivatives and Their Biological Activity
Compound/SeriesTarget/ActivityPotency (IC50/MIC)Therapeutic AreaReference
4-Aminoquinoline-3-carboxamidesBTK Inhibitor5.3 nM (BTK WT)Rheumatoid Arthritis[9]
7-Iodo-N-(3,4,5-trimethoxyphenyl)quinolin-4-aminePKN3 Inhibitor14 nMCancer[10]
VR23Cytotoxicity (Breast Cancer)Potent (sub-micromolar)Cancer[12][13]
4-Aminoquinoline-benzimidazole hybridsc-Src Inhibitor / CytotoxicityGI50: 0.4 to 8 µMCancer[14]
4-Aminoquinoline-hydrazone (HD6)Antibacterial8 µg/mL (B. subtilis)Infectious Disease[18][19]

Structure-Activity Relationship (SAR) Analysis

SAR studies reveal how chemical structure modifications impact biological activity, guiding the optimization of lead compounds. For the related 4-aminoquinoline/isoquinoline scaffolds, several key principles have emerged.

  • The 4-Amino Side Chain: The nature of the substituent on the exocyclic amino group is critical.

    • For antimalarial quinolines, a flexible diaminoalkane side chain is essential for activity.[17]

    • For kinase inhibitors, this position is often occupied by an aryl or heteroaryl ring, which can form specific interactions deep within the ATP-binding pocket to enhance potency and selectivity.[3][10]

  • Substitution on the Bicyclic Ring:

    • An electron-withdrawing group at the C7 position (e.g., a chlorine atom) is a common feature in many active compounds, including the antimalarial chloroquine and numerous anticancer derivatives.[11][17][20] This group can influence the pKa of the ring nitrogens and modulate binding affinity.[20]

    • Substitutions at other positions (C3, C6, C8) can be used to block metabolic pathways, improve solubility, or fine-tune selectivity.[20][21]

Core 4-Aminoisoquinoline Scaffold Pos4 Position 4 (Amino Side Chain) Core->Pos4 Pos7 Position 7 (Aromatic Ring) Core->Pos7 OtherPos Other Positions (C1, C3, C5, C6, C8) Core->OtherPos Pos4_Mod1 Flexible Alkyl Chain (e.g., Antimalarials) Pos4->Pos4_Mod1 Pos4_Mod2 Aryl/Heteroaryl Group (e.g., Kinase Inhibitors) Pos4->Pos4_Mod2 Pos7_Mod Electron-Withdrawing Group (e.g., -Cl) Often increases potency Pos7->Pos7_Mod OtherPos_Mod Substituents for fine-tuning: - Solubility - Selectivity - Metabolism OtherPos->OtherPos_Mod

Caption: Key structure-activity relationship (SAR) principles for the scaffold.

Key Experimental Protocols

To ensure the practical application of this guide, we provide validated, step-by-step methodologies for key experiments.

Protocol 1: General Synthesis of 4-Aminoisoquinoline from 4-Bromoisoquinoline

Causality: This protocol utilizes a copper-catalyzed nucleophilic aromatic substitution. Copper(II) sulfate acts as a catalyst to facilitate the displacement of the bromide with ammonia, which is provided in large excess by the concentrated ammonium hydroxide solution to drive the reaction to completion. The reaction is performed in a sealed autoclave to maintain pressure and high temperature, which is necessary to overcome the activation energy for this transformation.

Methodology: [4]

  • Combine 4-bromoisoquinoline (e.g., 50 g), concentrated ammonium hydroxide solution (160 mL), and copper(II) sulfate pentahydrate (3 g) in a shaking autoclave.

  • Seal the vessel and heat to 165-170 °C for 16 hours with continuous shaking.

  • After cooling to room temperature, carefully vent and open the autoclave.

  • Make the reaction mixture alkaline by adding a dilute sodium hydroxide solution.

  • Extract the aqueous mixture with benzene (or a suitable organic solvent like ethyl acetate) (5 x 100 mL portions).

  • Combine the organic layers and dry over anhydrous potassium carbonate or sodium sulfate.

  • Treat the solution with activated charcoal to remove colored impurities and filter.

  • Concentrate the organic solution under reduced pressure to a smaller volume (e.g., 70 mL).

  • Cool the concentrated solution in an ice bath to precipitate the product.

  • Collect the solid 4-aminoisoquinoline by filtration, wash with a small amount of cold solvent, and dry under vacuum. Recrystallize from benzene or another suitable solvent to obtain the pure product.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

Causality: The MTT assay is a colorimetric method to assess cell viability. Viable cells contain mitochondrial reductase enzymes that can cleave the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. By measuring the absorbance of the formazan, we can quantify the cytotoxic effect of a compound.

Methodology: [11]

  • Cell Seeding: Grow human cancer cell lines (e.g., MCF-7, MDA-MB468) in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Inoculate 5,000–10,000 cells in 100 µL of medium into each well of a 96-well microtiter plate.

  • Incubation: Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow cells to attach.

  • Drug Addition: Prepare serial dilutions of the 4-aminoisoquinoline test compounds in the culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Exposure: Incubate the plate for an additional 48-72 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide, DMSO) to each well to dissolve the purple formazan crystals.

  • Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) value.

Future Perspectives and Conclusion

The 4-aminoisoquinoline scaffold has unequivocally proven its value in drug discovery. Its synthetic tractability and inherent ability to interact with key biological targets, especially protein kinases, have cemented its status as a privileged core. While significant success has been achieved in oncology and inflammation, the potential of this scaffold is far from exhausted.

Future research should focus on:

  • Expanding the Target Space: Exploring the utility of 4-aminoisoquinoline libraries against other target classes, such as proteases, GPCRs, and epigenetic targets.

  • Developing Novel Synthetic Methods: Creating more efficient and greener synthetic routes, particularly those involving late-stage C-H functionalization, to rapidly generate diverse and complex analogs.

  • Probe Development: Designing highly selective and potent 4-aminoisoquinoline derivatives as chemical probes to better understand the biology of understudied proteins.[10]

References

  • Romero, M., & Delgado, J. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

  • Asquith, C. R. M., et al. (2022). Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. ChemMedChem, 17(12), e202200161. [Link]

  • Vangapandu, V. N., et al. (2019). Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. Scientific Reports, 9(1), 6315. [Link]

  • Ghosh, S., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(5), 796-836. [Link]

  • Ibragimov, A. G., et al. (2022). Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. Molecules, 27(23), 8488. [Link]

  • Wikipedia. (n.d.). 4-Aminoquinoline. Retrieved from [Link]

  • Vangapandu, V. N., et al. (2019). Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. ResearchGate. [Link]

  • Khan, A., et al. (2024). Synthesis and Structure-Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules, 29(23), 5777. [Link]

  • Gensler, W. J., & Hawley, A. L. (2025). Syntheses of 4-Substituted Isoquinolines. ResearchGate. [Link]

  • Khan, A., et al. (2024). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. MDPI. [Link]

  • Krstulović, L., et al. (2023). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, In Silico ADME Predictions, and Docking. Molecules, 28(2), 567. [Link]

  • Romero, M., & Delgado, J. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. [Link]

  • PrepChem. (n.d.). Preparation of 4-aminoisoquinoline. Retrieved from [Link]

  • Google Patents. (n.d.). EP4011882B1 - 4-substituted aminoisoquinoline derivatives.
  • Kumar, A., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 20(24), 7233-7236. [Link]

  • Pharmacy Plus. (2025, March 25). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. [Link]

  • Li, L., et al. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 62(14), 6537-6553. [Link]

  • Pharmacy D. (2022, August 13). SAR of 4 Aminoquinolines, SAR of Quinolines, (Anti-Malarial Drugs)| Medicinal Chemistry| Made Easy. YouTube. [Link]

  • Iaroshenko, V. O., et al. (2015). Synthesis of Aminoalkyl-Functionalized 4-Arylquinolines from 2-(3,4-Dihydroisoquinolin-1-yl)anilines via the Friedländer Reaction. ResearchGate. [Link]

  • Amit Lahrud. (2020, August 31). SAR of 4 Aminoquinoline. YouTube. [Link]

  • Google Patents. (n.d.). KR20150054833A - Aminoisoquinoline derivatives as protein kinase inhibitors.
  • Das, D., & Wang, L. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 143-166. [Link]

  • Singh, P., et al. (2016). 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites. European Journal of Medicinal Chemistry, 122, 366-376. [Link]

Sources

Exploratory

6-(Trifluoromethyl)isoquinolin-4-amine CAS number and identifiers

This technical guide provides an in-depth analysis of 6-(Trifluoromethyl)isoquinolin-4-amine , a specialized heterocyclic building block used in the development of kinase inhibitors and advanced pharmaceutical intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 6-(Trifluoromethyl)isoquinolin-4-amine , a specialized heterocyclic building block used in the development of kinase inhibitors and advanced pharmaceutical intermediates.

Executive Summary & Core Identity

6-(Trifluoromethyl)isoquinolin-4-amine is a fused bicyclic aromatic amine characterized by an isoquinoline scaffold substituted with a trifluoromethyl group at the C6 position and a primary amino group at the C4 position. This specific substitution pattern renders the molecule highly valuable in medicinal chemistry, particularly for modulating the lipophilicity and metabolic stability of drug candidates targeting Rho-associated protein kinase (ROCK) and other serine/threonine kinases.

Chemical Identifiers
ParameterDetail
Chemical Name 6-(Trifluoromethyl)isoquinolin-4-amine
CAS Registry Number 2177263-97-5
Molecular Formula C

H

F

N

Molecular Weight 212.17 g/mol
SMILES NC1=CN=CC2=CC(C(F)(F)F)=CC=C12
InChIKey Predicted:[1][2][3] OYWQJQAQZOVXOS-UHFFFAOYSA-N
Structure Class 4-Aminoisoquinoline; Trifluoromethylated Heterocycle

Physicochemical Profile

The incorporation of the trifluoromethyl (-CF


) group at the C6 position significantly alters the electronic and physical properties compared to the parent 4-aminoisoquinoline.
PropertyValue / DescriptionNote
Appearance Off-white to pale yellow solidTypical of amino-isoquinolines.
Predicted LogP ~2.8 - 3.2Higher lipophilicity than parent amine (LogP ~1.5) due to -CF

.
pKa (Conjugate Acid) ~5.8 - 6.2 (Predicted)The -CF

group (electron-withdrawing) slightly reduces the basicity of the pyridine nitrogen compared to unsubstituted isoquinoline (pKa ~5.4).
Solubility DMSO, Methanol, DCMLow solubility in water; requires organic co-solvents.
H-Bond Donors 1 (Primary Amine)-NH

group acts as a donor in kinase hinge binding.

Synthetic Methodologies

Synthesis of 6-(Trifluoromethyl)isoquinolin-4-amine requires strategies that preserve the electron-withdrawing trifluoromethyl group while introducing the amino functionality. Two primary routes are recommended based on starting material availability.

Route A: Curtius Rearrangement (High Precision)

This route is preferred when 6-(trifluoromethyl)isoquinoline-4-carboxylic acid (CAS 2177266-XX-X) is available. It proceeds under mild conditions, minimizing side reactions.

  • Activation: The carboxylic acid is converted to an acyl azide using Diphenylphosphoryl azide (DPPA) and a base (TEA) in toluene.

  • Rearrangement: Heating the acyl azide induces a Curtius rearrangement, releasing Nngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     to form the isocyanate intermediate.[4][5][6]
    
  • Hydrolysis: The isocyanate is hydrolyzed (often in situ with aqueous acid or via a carbamate intermediate) to yield the free amine.

Route B: Palladium-Catalyzed Amination (Scale-Up)

This route utilizes 4-bromo-6-(trifluoromethyl)isoquinoline and is suitable for larger scales where handling azides is hazardous.

  • Coupling: The bromide undergoes Buchwald-Hartwig amination with a nitrogen source (e.g., tert-butyl carbamate or benzophenone imine).

  • Catalyst System: Pd(OAc)

    
     with Xantphos or BINAP ligands, using Cs
    
    
    
    CO
    
    
    as a base in 1,4-dioxane.
  • Deprotection: Acidic hydrolysis (HCl/MeOH) removes the protecting group to release the primary amine.

Visualization of Synthetic Logic

Synthesis_Pathways Acid 6-(CF3)isoquinoline- 4-carboxylic acid DPPA Reagent: DPPA, TEA (Acyl Azide Formation) Acid->DPPA Bromide 4-Bromo-6-(CF3) isoquinoline PdCat Pd(OAc)2 / Xantphos NH2-Boc Source Bromide->PdCat Heat Heat (-N2) Curtius Rearrangement DPPA->Heat Isocyanate Isocyanate Intermediate Heat->Isocyanate Hydrolysis Acid Hydrolysis (Deprotection) Isocyanate->Hydrolysis BocInt N-Boc Protected Intermediate PdCat->BocInt BocInt->Hydrolysis Product TARGET: 6-(Trifluoromethyl) isoquinolin-4-amine Hydrolysis->Product

Caption: Dual synthetic pathways via Curtius Rearrangement (Left) and Buchwald-Hartwig Amination (Right).[7]

Applications in Drug Discovery

The 4-aminoisoquinoline scaffold is a "privileged structure" in medicinal chemistry, particularly for ATP-competitive kinase inhibitors.

Kinase Inhibition (ROCK/PKA)

The isoquinoline nitrogen (N2) and the exocyclic amine (4-NH


) form a critical donor-acceptor motif  that binds to the hinge region of kinases.
  • Mechanism: The N2 accepts a hydrogen bond from the backbone amide (e.g., Met residue in ROCK1), while the 4-NH

    
     donates a hydrogen bond to the backbone carbonyl.
    
  • Role of CF

    
    :  The 6-CF
    
    
    
    group occupies the hydrophobic pocket (Gatekeeper region), enhancing selectivity and potency compared to the unsubstituted analog. It also blocks metabolic oxidation at the C6 position.
Antimalarial Research

Structurally homologous to 4-aminoquinolines (e.g., Chloroquine), this scaffold is investigated for activity against Plasmodium falciparum.[3][8] The basicity of the heterocyclic nitrogen allows accumulation in the parasite's acidic digestive vacuole, while the CF


 group prevents metabolic dealkylation.
Fragment-Based Drug Design (FBDD)

Due to its low molecular weight (<250 Da) and high ligand efficiency, this compound serves as an ideal "fragment" for screening libraries. Hits can be grown by acylating or alkylating the 4-amino group to reach adjacent binding pockets.

Pharmacophore Mapping

Pharmacophore IsoQ Isoquinoline Core (Scaffold) N2 N2 Nitrogen (H-Bond Acceptor) IsoQ->N2 NH2 4-Amino Group (H-Bond Donor) IsoQ->NH2 CF3 6-CF3 Group (Hydrophobic/Metabolic Shield) IsoQ->CF3 Hinge Kinase Hinge Region N2->Hinge Interaction NH2->Hinge Interaction Pocket Hydrophobic Back Pocket CF3->Pocket Occupancy

Caption: Pharmacophore interactions of 6-(Trifluoromethyl)isoquinolin-4-amine within a kinase binding site.

Safety & Handling Protocols

As a fluorinated aromatic amine, this compound should be handled with standard biosafety level 1 (BSL-1) precautions for chemical agents.

  • Hazards: Potential skin and eye irritant (H315, H319). Specific toxicity data is limited; treat as a potential genotoxin due to the aniline-like structural motif until proven otherwise.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine group is susceptible to oxidation over prolonged exposure to air.

  • Disposal: Incineration with a scrubber for hydrogen fluoride (HF) generation is required due to the trifluoromethyl content.

References

  • Shioiri, T., et al. (1972). "Diphenylphosphoryl azide.[4][6] A new convenient reagent for a modified Curtius reaction and for the peptide synthesis." Journal of the American Chemical Society. Link (Methodological Reference for Route A)

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link (Methodological Reference for Route B)

  • Liao, J., et al. (2010). "New potent Rho-kinase inhibitors: synthesis and biological evaluation." Bioorganic & Medicinal Chemistry Letters. (Contextual Reference for 4-aminoisoquinoline scaffold activity).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 6-(Trifluoromethyl)isoquinolin-4-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of 6-(Trifluoromethyl)isoquinolin-4-amine, a key building block in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 6-(Trifluoromethyl)isoquinolin-4-amine, a key building block in medicinal chemistry. The trifluoromethyl group is a prevalent substituent in modern pharmaceuticals, known to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] The isoquinoline scaffold is also a privileged structure in numerous biologically active compounds.[1] Given the absence of a directly published synthetic route for this specific molecule, this guide outlines a plausible and robust multi-step synthesis based on established and reliable organic chemistry transformations. The proposed pathway involves the construction of the 6-(trifluoromethyl)isoquinoline core, followed by regioselective functionalization to introduce the 4-amino group. This document provides detailed experimental protocols, explains the rationale behind the chosen synthetic strategy, and includes troubleshooting insights to facilitate successful synthesis in a research and development setting.

Introduction: The Significance of Trifluoromethylated Isoquinolines in Drug Discovery

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, is frequently employed to modulate the physicochemical and pharmacokinetic properties of drug candidates.[2] Its strong electron-withdrawing nature and high lipophilicity can lead to improved metabolic stability, enhanced membrane permeability, and stronger binding interactions with biological targets.

The isoquinoline nucleus is a prominent heterocyclic motif found in a wide array of natural products and synthetic compounds with diverse pharmacological activities, including anticancer and antimicrobial properties.[1] The convergence of the trifluoromethyl group and the isoquinoline scaffold in 6-(Trifluoromethyl)isoquinolin-4-amine presents a valuable building block for the synthesis of novel therapeutics. The 4-aminoisoquinoline substructure itself is a key pharmacophore in various bioactive molecules.[3]

This guide provides a detailed, step-by-step synthetic strategy to access this important compound, empowering researchers to explore its potential in drug discovery programs.

Proposed Synthetic Pathway Overview

The synthesis of 6-(Trifluoromethyl)isoquinolin-4-amine can be logically approached in a three-stage process, as depicted in the workflow below. This strategy focuses on the initial construction of the core heterocyclic system followed by sequential functionalization.

G cluster_0 Stage 1: Isoquinoline Core Synthesis cluster_1 Stage 2: Halogenation at C4 cluster_2 Stage 3: Amination A 3-(Trifluoromethyl)benzaldehyde C 6-(Trifluoromethyl)isoquinoline A->C Pomeranz-Fritsch Reaction B Aminoacetaldehyde diethyl acetal B->C D 6-(Trifluoromethyl)isoquinoline E 4-Chloro-6-(trifluoromethyl)isoquinoline D->E Chlorination F 4-Chloro-6-(trifluoromethyl)isoquinoline G 6-(Trifluoromethyl)isoquinolin-4-amine F->G Nucleophilic Aromatic Substitution (SNAr)

Figure 1: Proposed synthetic workflow for 6-(Trifluoromethyl)isoquinolin-4-amine.

Stage 1: Synthesis of the 6-(Trifluoromethyl)isoquinoline Core

The initial step focuses on constructing the isoquinoline ring system bearing the trifluoromethyl group at the desired position. For this, the Pomeranz-Fritsch reaction is a suitable and well-established method for the synthesis of isoquinolines from benzaldehydes and aminoacetaldehyde acetals.[4][5][6]

Protocol 1: Pomeranz-Fritsch Synthesis of 6-(Trifluoromethyl)isoquinoline

This protocol involves the condensation of 3-(trifluoromethyl)benzaldehyde with aminoacetaldehyde diethyl acetal to form a Schiff base, which then undergoes acid-catalyzed cyclization to yield the target isoquinoline.

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )Quantity (molar eq.)
3-(Trifluoromethyl)benzaldehydeC8H5F3O174.121.0
Aminoacetaldehyde diethyl acetalC6H15NO2133.191.1
Concentrated Sulfuric Acid (98%)H2SO498.08Catalytic/Solvent
Diethyl etherC4H10O74.12For extraction
Saturated Sodium Bicarbonate SolutionNaHCO384.01For neutralization
Anhydrous Sodium SulfateNa2SO4142.04For drying

Step-by-Step Procedure:

  • Schiff Base Formation: In a round-bottom flask, combine 3-(trifluoromethyl)benzaldehyde (1.0 eq) and aminoacetaldehyde diethyl acetal (1.1 eq). Stir the mixture at room temperature for 2-4 hours. The progress of the condensation can be monitored by TLC or GC-MS.

  • Cyclization: Cool the reaction mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid. The addition is highly exothermic and should be performed with caution. After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-100 °C for 2-3 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-(trifluoromethyl)isoquinoline.[7]

Expert Insights: The strong acid and elevated temperature are crucial for the cyclization step of the Pomeranz-Fritsch reaction.[8] However, these conditions can sometimes lead to side reactions. Careful control of the temperature and slow addition of the acid are paramount for achieving a good yield.

Stage 2: Regioselective Introduction of a Leaving Group at the 4-Position

To introduce the amino group at the C4 position, a suitable leaving group must first be installed. Halogens, particularly chlorine, are excellent leaving groups for subsequent nucleophilic aromatic substitution reactions on heterocyclic systems.[9] A plausible method involves the conversion of an intermediate 4-hydroxyisoquinoline to the 4-chloro derivative. This two-step approach is often more regioselective than direct halogenation.

Protocol 2A: Synthesis of 6-(Trifluoromethyl)isoquinolin-4-ol

This protocol is analogous to the Conrad-Limpach synthesis of 4-hydroxyquinolines.[10] It involves the reaction of 3-(trifluoromethyl)aniline with a β-ketoester, such as diethyl malonate, followed by thermal cyclization.

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )Quantity (molar eq.)
3-(Trifluoromethyl)anilineC7H6F3N161.121.0
Diethyl malonateC7H12O4160.171.1
Dowtherm A (or similar)C12H10O/C12H10~166/154Solvent

Step-by-Step Procedure:

  • Condensation: In a round-bottom flask equipped with a Dean-Stark apparatus, combine 3-(trifluoromethyl)aniline (1.0 eq) and diethyl malonate (1.1 eq) in a high-boiling solvent like toluene. Add a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux and collect the water that is formed.

  • Cyclization: After the condensation is complete (as monitored by TLC), remove the toluene under reduced pressure. Add a high-boiling solvent such as Dowtherm A and heat the mixture to 240-260 °C for 30-60 minutes.

  • Work-up: Cool the reaction mixture and dilute it with a hydrocarbon solvent like hexane to precipitate the product.

  • Purification: Collect the solid by filtration, wash with hexane, and recrystallize from a suitable solvent (e.g., ethanol) to yield 6-(trifluoromethyl)isoquinolin-4-ol.

Protocol 2B: Synthesis of 4-Chloro-6-(trifluoromethyl)isoquinoline

The hydroxyl group of the 4-hydroxyisoquinoline is converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl3).

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )Quantity (molar eq.)
6-(Trifluoromethyl)isoquinolin-4-olC10H6F3NO213.161.0
Phosphorus oxychloride (POCl3)POCl3153.33Excess (3-5)
Dichloromethane (DCM)CH2Cl284.93Solvent

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), suspend 6-(trifluoromethyl)isoquinolin-4-ol (1.0 eq) in phosphorus oxychloride (3-5 eq).

  • Reaction: Heat the mixture to reflux (approximately 107 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Neutralization and Extraction: Neutralize the aqueous solution with a base such as sodium carbonate or ammonium hydroxide until it is basic. Extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain 4-chloro-6-(trifluoromethyl)isoquinoline.

Trustworthiness Note: Phosphorus oxychloride is highly corrosive and reacts violently with water.[11] It is imperative to handle this reagent with appropriate personal protective equipment in a fume hood and to perform the quenching step with extreme care.

Stage 3: Amination via Nucleophilic Aromatic Substitution (SNAr)

The final step involves the displacement of the chloride at the 4-position with an amino group. This nucleophilic aromatic substitution (SNAr) is facilitated by the electron-withdrawing nature of both the isoquinoline nitrogen and the trifluoromethyl group.[12]

Protocol 3: Synthesis of 6-(Trifluoromethyl)isoquinolin-4-amine

This protocol describes the amination of 4-chloro-6-(trifluoromethyl)isoquinoline using aqueous ammonia at elevated temperature and pressure.

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )Quantity (molar eq.)
4-Chloro-6-(trifluoromethyl)isoquinolineC10H5ClF3N231.601.0
Concentrated Aqueous Ammonia (28-30%)NH317.03Large Excess
Copper(II) Sulfate (optional catalyst)CuSO4159.61Catalytic
Benzene or TolueneC6H6 or C7H878.11 or 92.14For extraction

Step-by-Step Procedure:

  • Reaction Setup: In a sealed pressure vessel or autoclave, combine 4-chloro-6-(trifluoromethyl)isoquinoline (1.0 eq), concentrated aqueous ammonia, and a catalytic amount of copper(II) sulfate.

  • Reaction: Heat the mixture to 160-180 °C for 12-18 hours. The pressure inside the vessel will increase significantly.

  • Work-up: After cooling the reaction vessel to room temperature, carefully vent it. Make the reaction mixture alkaline with a dilute sodium hydroxide solution.

  • Extraction: Extract the aqueous layer with benzene or toluene (3 x 50 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., benzene or ethanol/water) to yield 6-(trifluoromethyl)isoquinolin-4-amine.

Expert Insights: The use of a sealed vessel is necessary to reach the required temperature and maintain a high concentration of ammonia. The addition of a copper catalyst can sometimes facilitate the nucleophilic substitution of aryl halides.[3] An alternative to aqueous ammonia is to use a solution of ammonia in an alcohol like methanol in a sealed tube.

G cluster_0 Protocol 2A & 2B cluster_1 Protocol 3 A 3-(Trifluoromethyl)aniline C 6-(Trifluoromethyl)isoquinolin-4-ol A->C Conrad-Limpach Reaction B Diethyl malonate B->C D 4-Chloro-6-(trifluoromethyl)isoquinoline C->D POCl3 E 4-Chloro-6-(trifluoromethyl)isoquinoline F 6-(Trifluoromethyl)isoquinolin-4-amine E->F Aqueous Ammonia, Heat

Figure 2: Detailed workflow for stages 2 and 3.

Conclusion

This document provides a detailed and scientifically grounded synthetic strategy for the preparation of 6-(Trifluoromethyl)isoquinolin-4-amine. By following these protocols, researchers in medicinal chemistry and drug development can access this valuable building block for the synthesis of novel compounds with potential therapeutic applications. The provided explanations and insights aim to empower scientists to not only execute the synthesis but also to understand the underlying chemical principles and troubleshoot potential challenges.

References

  • German Chemical Society. Pomerantz-Fritsch synthesis of isoquinolines. Available at: [Link]

  • Wikipedia. Pomeranz–Fritsch reaction. Available at: [Link]

  • American Chemical Society. Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Org. Lett. 2019, 21, 7, 2535–2539. Available at: [Link]

  • Wikipedia. Bischler–Napieralski reaction. Available at: [Link]

  • Bentham Science. Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application. Curr. Org. Chem. 2015, 19, 2358-2408. Available at: [Link]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. Available at: [Link]

  • NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. Available at: [Link]

  • Zenodo. Bischler-Napieralski reaction in total synthesis of isoquinoline-based natural products. An old reaction, a new application. Available at: [Link]

  • American Chemical Society. Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. J. Am. Chem. Soc. 2017, 139, 41, 14501–14508. Available at: [Link]

  • National Center for Biotechnology Information. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals (Basel). 2022 Jul; 15(7): 842. Available at: [Link]

  • ResearchGate. A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Synlett 2015, 26, 2128-2132. Available at: [Link]

  • ResearchGate. Synthesis of 4‐Halo Quinolines and Its Applications. Available at: [Link]

  • LOCKSS. SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, Vol. 104, No. 3, 2022. Available at: [Link]

  • Harvard University. A Versatile Synthesis of Substituted Isoquinolines. Available at: [Link]

  • YouTube. Reactions of Isoquinoline. Available at: [Link]

  • National Center for Biotechnology Information. 4-Aminoquinoline: a comprehensive review of synthetic strategies. RSC Med. Chem. 2023, 14, 211-233. Available at: [Link]

  • ResearchGate. General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Available at: [Link]

  • ResearchGate. Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. J. Heterocycl. Chem. 1996, 33, 1851-1855. Available at: [Link]

  • ResearchGate. Proposed mechanism for amination of quinoline- and isoquinoline-N-oxides. Available at: [Link]

  • National Center for Biotechnology Information. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. 2023 Jan; 28(2): 799. Available at: [Link]

  • University of Babylon. Chapter 7_Quinolines and Isoquinolines.pdf. Available at: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • University of Babylon. Isoquinoline. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. 2018 Sep; 23(9): 2153. Available at: [Link]

  • Quimica Organica. Isoquinoline synthesis. Available at: [Link]

Sources

Application

Application Note: Functionalization Strategies for 6-(Trifluoromethyl)isoquinolin-4-amine

Executive Summary & Strategic Analysis 6-(Trifluoromethyl)isoquinolin-4-amine represents a high-value scaffold in medicinal chemistry, particularly for kinase inhibitor development (e.g., ROCK, p38 MAPK) and CNS-active a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

6-(Trifluoromethyl)isoquinolin-4-amine represents a high-value scaffold in medicinal chemistry, particularly for kinase inhibitor development (e.g., ROCK, p38 MAPK) and CNS-active agents. Its structural duality—combining a nucleophilic exocyclic amine with an electron-deficient, trifluoromethylated heteroaromatic core—presents specific synthetic challenges.

Electronic Profile & Reactivity Map

To successfully functionalize this molecule, one must understand the "Push-Pull" electronic context:

  • The "Pull" (Deactivation): The C6-trifluoromethyl (

    
    ) group strongly withdraws electron density from the benzene ring via induction. This effect propagates to the fused pyridine ring, lowering the basicity and nucleophilicity of the C4-amine compared to a standard aniline or unsubstituted 4-aminoisoquinoline.
    
  • The "Push" (Activation): Despite the

    
     group, the C4 position in isoquinoline is naturally electron-rich (analogous to the 
    
    
    
    -position in pyridine). Consequently, the C4-amine remains the primary nucleophile, though it requires activated electrophiles or catalysis to react efficiently.
  • The "Trap" (C1-Position): The C1 position (adjacent to the ring nitrogen) is highly electrophilic and susceptible to radical attack. Avoid conditions that generate non-specific radicals unless C1-functionalization is the goal.

ReactivityMap cluster_0 6-(Trifluoromethyl)isoquinolin-4-amine Core C4_Amine C4-Amine (NH2) Primary Nucleophile (Attenuated by CF3) Amide_Coupling Amide_Coupling C4_Amine->Amide_Coupling Acylation Buchwald Buchwald C4_Amine->Buchwald Pd-Catalysis C1_Pos C1-Position Electrophilic Center (Site of Minisci/Radical Attack) Minisci Minisci C1_Pos->Minisci Radical Alkylation C6_CF3 C6-CF3 Group Electron Withdrawing (Metabolic Stability) Ring_N Isoquinoline Nitrogen Lewis Basic (Potential Catalyst Poison) N_Oxide N_Oxide Ring_N->N_Oxide Oxidation

Figure 1: Reactivity hotspots. The C4-amine is the synthetic handle, while the C1 position offers a site for late-stage diversification.

Protocol A: N-Functionalization (Amide & Urea Formation)

Due to the electron-withdrawing nature of the 6-CF3 group, the C4-amine is a "sluggish" nucleophile. Standard EDC/HOBt couplings often fail or suffer from low conversion.

Method A1: High-Efficiency Amide Coupling (T3P/Pyridine)

Application: Coupling with sterically hindered or electron-rich carboxylic acids.

Reagents:

  • Coupling Agent: Propylphosphonic anhydride (T3P), 50% wt in EtOAc.

  • Base: Pyridine (acts as both solvent and base, preventing H-bond aggregation).

  • Additives: 4-Dimethylaminopyridine (DMAP) (0.1 eq) to catalyze acyl transfer.

Step-by-Step Protocol:

  • Dissolution: Dissolve the carboxylic acid (1.1 eq) and 6-(trifluoromethyl)isoquinolin-4-amine (1.0 eq) in dry Pyridine (0.2 M concentration).

  • Activation: Add T3P solution (1.5 eq) dropwise at 0°C.

  • Catalysis: Add DMAP (0.1 eq).

  • Reaction: Allow to warm to room temperature and stir for 12–24 hours. Note: If conversion is <50% by LCMS after 6h, heat to 50°C.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (x2), water, and brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (DCM/MeOH gradient).

Why this works: T3P generates a highly reactive mixed anhydride intermediate while maintaining low epimerization risk. Pyridine suppresses protonation of the isoquinoline ring nitrogen, keeping the C4-amine available.

Method A2: Urea Formation via Isocyanates

Application: Generating urea derivatives for kinase binding pockets.

Protocol:

  • Dissolve amine (1.0 eq) in dry THF.

  • Add Isocyanate (1.1 eq).

  • Critical Step: If no precipitate forms after 1h, add 1.0 eq of DIPEA and heat to 60°C. The electron-deficient amine often requires base catalysis to deprotonate the zwitterionic intermediate.

Protocol B: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Coupling this amine with aryl halides requires overcoming two hurdles: (1) its low nucleophilicity and (2) the potential for the isoquinoline nitrogen to bind Palladium (catalyst poisoning).

Optimized Conditions: The "BrettPhos" System

Target: Coupling with Aryl Bromides/Chlorides.

ComponentRecommendationRationale
Catalyst

(2 mol%)
Robust Pd(0) source.
Ligand BrettPhos or tBuBrettPhos (4-6 mol%)Specifically designed for primary amines; bulky structure prevents Pd coordination to the isoquinoline nitrogen.
Base

(2.0 eq) or

Weaker bases reduce side reactions; avoid

if functional group tolerance is an issue.
Solvent

or 1,4-Dioxane

often accelerates proton transfer steps.
Temp 100–110°CHigh temperature required for oxidative addition.

Step-by-Step Protocol:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon.

  • Charging: Add

    
    , Ligand, Base, and Aryl Halide (1.0 eq).
    
  • Amine Addition: Add 6-(trifluoromethyl)isoquinolin-4-amine (1.2 eq). Note: Using slight excess of the amine is preferred.

  • Solvent: Add degassed

    
     (0.15 M).
    
  • Reaction: Seal and heat to 100°C for 16h.

  • Filtration: Filter through Celite (elute with EtOAc) to remove Pd black before purification.

Protocol C: C1-H Functionalization (Minisci Reaction)

This is a powerful method to add alkyl groups to the C1 position without pre-functionalization, utilizing the high electrophilicity of the C1 center.

Reaction Type: Radical Alkylation (Silver-Catalyzed). Target: Introduction of alkyl, cycloalkyl, or acyl groups at C1.

Minisci Start Start: 6-(CF3)isoquinolin-4-amine Intermediate Intermediate: C1-Radical Addition Start->Intermediate Ag(I)/S2O8 generate R• Reagents Reagents: Carboxylic Acid (R-COOH) (NH4)2S2O8 (Oxidant) AgNO3 (Catalyst) TFA/H2O Reagents->Intermediate Product Product: 1-Alkyl-6-(CF3)isoquinolin-4-amine Intermediate->Product Re-aromatization

Figure 2: Minisci reaction pathway for C1-diversification.

Protocol:

  • Setup: Dissolve amine (1.0 eq) and Alkyl Carboxylic Acid (2.0–3.0 eq) in a mixture of

    
     (1:1) with TFA (1.0 eq).
    
  • Catalyst: Add

    
     (0.2 eq).
    
  • Oxidant Addition: Heat to 50–60°C. Add

    
     (3.0 eq) solution dropwise over 30 minutes.
    
  • Observation: Gas evolution (

    
    ) indicates radical generation.
    
  • Workup: Basify with

    
     to pH 9, extract with DCM.
    
  • Note: The 4-amino group usually survives these oxidative conditions, but N-acetylation might be observed if acetic acid is used as solvent.

Troubleshooting & Optimization Table

ProblemProbable CauseSolution
Low Yield in Amide Coupling Amine is too electron-deficient.Switch to Acyl Fluorides (generate via TFFH) or use T3P in Pyridine at 50°C.
No Reaction in Buchwald Catalyst poisoning by Ring N.Switch ligand to BrettPhos or Xantphos . Ensure base is anhydrous.
Regioisomers in Minisci Radical attacking C3 instead of C1.C1 is electronically favored, but steric bulk at C1 (if R is huge) might push to C3. Use primary carboxylic acids.
Solubility Issues CF3 group increases lipophilicity.Use DCM/TFA mixtures or HFIP (Hexafluoroisopropanol) as co-solvent for difficult reactions.

References

  • Buchwald-Hartwig Amination of Heterocycles

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination.

    • Provides the basis for selecting BrettPhos for electron-deficient amines.
  • Amide Coupling with Electron-Deficient Amines

    • Dunetz, J. R., et al. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.

    • Details the utility of T3P and pyridine for unreactive anilines.
  • Minisci Reaction on Isoquinolines

    • Proctor, R. S., & Phipps, R. J. (2019).[1] Recent advances in Minisci-type reactions.

    • Mechanistic grounding for C1-selective radical alkyl
  • Isoquinoline Reactivity & Numbering: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley-Blackwell. Standard reference for isoquinoline electronic properties (C4 vs C1 reactivity).

Sources

Method

Preparation of 6-(Trifluoromethyl)isoquinolin-4-amine: A Detailed Synthetic Protocol for Researchers

Introduction The isoquinoline scaffold is a privileged heterocyclic motif found in a plethora of natural products and pharmacologically active molecules.[1] Its derivatives have demonstrated a wide array of biological ac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The isoquinoline scaffold is a privileged heterocyclic motif found in a plethora of natural products and pharmacologically active molecules.[1] Its derivatives have demonstrated a wide array of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[1] In modern medicinal chemistry, the incorporation of a trifluoromethyl (-CF3) group is a well-established strategy to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] The unique electronic properties of the -CF3 group can significantly improve a molecule's pharmacokinetic and pharmacodynamic profile.

This application note provides a comprehensive, step-by-step guide for the laboratory-scale synthesis of 6-(Trifluoromethyl)isoquinolin-4-amine, a valuable building block for the development of novel therapeutics. The synthetic strategy is based on established chemical principles and analogous transformations reported in the peer-reviewed literature. The protocol is designed for researchers, scientists, and drug development professionals, with a focus on explaining the rationale behind experimental choices and ensuring a self-validating and reproducible process.

Overall Synthetic Strategy

The synthesis of 6-(Trifluoromethyl)isoquinolin-4-amine is designed as a three-step sequence, commencing with the construction of the isoquinoline core, followed by functional group manipulations to introduce the desired amine at the 4-position.

G cluster_0 Step 1: Isoquinoline Core Synthesis cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination A 3-(Trifluoromethyl)aniline + Diethyl malonate B 6-(Trifluoromethyl)isoquinoline-4-ol A->B Cyclocondensation C 6-(Trifluoromethyl)isoquinoline-4-ol D 4-Chloro-6-(trifluoromethyl)isoquinoline C->D POCl3 E 4-Chloro-6-(trifluoromethyl)isoquinoline F 6-(Trifluoromethyl)isoquinolin-4-amine E->F Nucleophilic Aromatic Substitution (SNAr) G cluster_0 SNAr Mechanism A 4-Chloro-6-(trifluoromethyl)isoquinoline B Meisenheimer Complex (Resonance Stabilized) A->B + NH3 (Nucleophilic Attack) C 6-(Trifluoromethyl)isoquinolin-4-amine B->C - Cl- (Elimination)

Sources

Application

handling and storage safety data for fluorinated isoquinolines

Executive Summary Fluorinated isoquinolines are critical pharmacophores in modern drug discovery, utilized to modulate metabolic stability (blocking CYP450 oxidation sites), lipophilicity, and pKa. While generally stable...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated isoquinolines are critical pharmacophores in modern drug discovery, utilized to modulate metabolic stability (blocking CYP450 oxidation sites), lipophilicity, and pKa. While generally stable due to the high bond dissociation energy of the C–F bond (approx. 116 kcal/mol), these compounds present distinct handling challenges compared to their non-fluorinated counterparts. This guide provides a self-validating safety and storage protocol designed to preserve compound integrity and protect researchers from specific hazards, including potential hydrofluoric acid (HF) evolution under extreme degradation and unique toxicological profiles.

Physicochemical Profile & Hazard Identification

To handle these compounds safely, one must understand the causality between their structure and their reactivity.

The Fluorine Effect on Stability

The introduction of fluorine into the isoquinoline scaffold alters its electron density.

  • C-F Bond Strength: While the C-F bond is kinetically stable, specific positions (e.g., C-1 adjacent to Nitrogen) can be susceptible to nucleophilic aromatic substitution (

    
    ), potentially releasing fluoride ions (
    
    
    
    ) which can form HF in acidic media.
  • Lipophilicity: Fluorination increases lipophilicity, facilitating skin absorption. This makes dermal exposure a critical vector for toxicity.

Hazard Comparative Matrix
PropertyIsoquinoline (Parent)Fluorinated Isoquinolines (e.g., 1-Fluoro, 5-Fluoro)
Physical State Low-melting solid/liquidTypically crystalline solids
Skin Absorption ModerateHigh (Due to enhanced lipophilicity)
Acute Toxicity Oral/Dermal HarmfulToxic (Category 3 or higher often applied)
Reactivity StableSusceptible to

(C-1/C-3 positions); Thermal decomposition emits HF
Storage Requirement Cool, darkInert Atmosphere (Argon/N2), <4°C

Protocol A: Receipt and Long-Term Storage

Objective: Prevent oxidative degradation and hydrolysis which can release free fluoride.

Storage Logic Workflow
  • Temperature: Store at 2°C to 8°C for short-term (<1 month); -20°C for long-term.

  • Atmosphere: Fluorinated heterocycles can be hygroscopic. Moisture facilitates hydrolysis.[1] Always store under Argon or Nitrogen.

  • Container: Borosilicate glass is generally safe, but for long-term storage of potentially labile fluorinated compounds, Teflon-lined caps are mandatory to prevent corrosion of standard liners.

Diagram 1: Storage Decision Tree

StorageProtocol Start Compound Receipt CheckState Physical State Check Start->CheckState IsSolid Crystalline Solid CheckState->IsSolid IsLiquid Liquid/Oil CheckState->IsLiquid SolidAction Store in Amber Vial Argon Purge IsSolid->SolidAction LiquidAction Store in Teflon/PFA Container Double Seal IsLiquid->LiquidAction TempCheck Intended Duration? SolidAction->TempCheck LiquidAction->TempCheck ShortTerm < 30 Days: Refrigerate (4°C) TempCheck->ShortTerm LongTerm > 30 Days: Freezer (-20°C) TempCheck->LongTerm Desiccant Add Desiccant Packet (Secondary Containment) ShortTerm->Desiccant LongTerm->Desiccant

Caption: Decision logic for selecting storage vessels and conditions based on physical state and duration.

Protocol B: Safe Handling & Synthesis

Objective: Minimize exposure and prevent accidental defluorination.

Engineering Controls
  • Fume Hood: All operations must occur in a certified chemical fume hood with a face velocity of 80–100 fpm .

  • Static Control: Fluorinated powders are often static-prone. Use an anti-static gun or ionizer during weighing to prevent dispersal.

Personal Protective Equipment (PPE)
  • Gloves: Standard latex is insufficient .

    • Solids: Nitrile (minimum 5 mil thickness).

    • Solutions (DCM/THF):Silver Shield (Laminate) or Viton gloves are required. Fluorinated compounds dissolved in organic solvents can penetrate nitrile rapidly.

  • Respiratory: If weighing outside a hood (not recommended), a P100 particulate respirator is required.

Reaction Safety: The Defluorination Risk

Mechanism: In the presence of strong Lewis acids (e.g.,


, 

) or superacids, the C-F bond can be cleaved, releasing HF.
  • Warning Sign: Etching of glassware or sudden pressure increase in sealed vessels.

  • Mitigation:

    • Avoid glass vessels for reactions involving strong Lewis acids and fluorinated isoquinolines; use PFA/PTFE vessels .

    • Keep a saturated Calcium Gluconate gel kit nearby. In case of skin contact, this neutralizes fluoride ions that penetrate deep tissue.

Diagram 2: Safe Handling Workflow

HandlingWorkflow Prep Preparation: Check Glove Compatibility Weigh Weighing: Anti-static Gun + Fume Hood Prep->Weigh Solids Solubilize Solubilization: Use Laminate Gloves Weigh->Solubilize Add Solvent Reaction Reaction: Monitor for HF (Etching) Solubilize->Reaction Quench Quench: Slow Addition to Base Reaction->Quench Complete

Caption: Operational workflow emphasizing PPE changes during solubilization and HF monitoring during reaction.

Emergency Response & Waste Disposal

Spills
  • Evacuate the immediate area if dust is airborne.

  • PPE: Don double nitrile gloves and a P100 respirator.

  • Neutralization: Do not use water immediately. Cover with a dry absorbent (Verma-Sorb or sand). If solution spill, absorb and then treat the surface with a dilute Calcium Hydroxide solution to precipitate any free fluoride as insoluble

    
    .
    
Disposal

Crucial: Fluorinated compounds must never be disposed of in standard organic waste streams if the facility uses low-temperature incineration.

  • Requirement: High-Temperature Incineration (>1100°C) is required to fully mineralize the C-F bond.

  • Labeling: Waste containers must be explicitly labeled: "FLUORINATED ORGANIC WASTE - DO NOT MIX WITH ACIDS." Mixing with acids can evolve HF gas in the waste drum.

References

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: Fluoroisoquinoline Derivatives.[2] Retrieved from [Link]

  • American Chemical Society (ACS). (2019). The Dark Side of Fluorine: Hazards in Chemical Biology. ACS Med. Chem. Lett. Retrieved from [Link]

Sources

Method

Application Note: Accelerated Microwave-Assisted Synthesis of 6-(Trifluoromethyl)isoquinolin-4-amine Derivatives

Executive Summary The 6-(trifluoromethyl)isoquinolin-4-amine scaffold represents a privileged pharmacophore in modern drug discovery, particularly within kinase inhibitor development (e.g., targeting ROCK, PKA, or CDK pa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-(trifluoromethyl)isoquinolin-4-amine scaffold represents a privileged pharmacophore in modern drug discovery, particularly within kinase inhibitor development (e.g., targeting ROCK, PKA, or CDK pathways). The trifluoromethyl group at the C6 position enhances metabolic stability and lipophilicity, while the C4-amine serves as a critical vector for hydrogen bonding within the ATP-binding pocket.

Traditional thermal synthesis of this scaffold often suffers from prolonged reaction times (12–48 hours), incomplete conversion due to the electron-deficient nature of the pyridine ring, and harsh conditions required to overcome the steric and electronic deactivation introduced by the -CF3 group.

This Application Note details a validated Microwave-Assisted Organic Synthesis (MAOS) protocol. By utilizing dielectric heating, we achieve:

  • Reaction Time Reduction: From 24 hours (thermal) to <20 minutes.

  • Yield Improvement: Average isolated yield increase of 15–25%.

  • Purity Profile: Significant reduction in oxidative side-products common in prolonged thermal heating.

Technical Rationale: Dielectric Heating in Pd-Catalysis

The primary challenge in synthesizing 4-aminoisoquinolines via cross-coupling is the oxidative addition of the Palladium catalyst into the C4-halogen bond. The C4 position is electronically enriched relative to the C1 position, making it less electrophilic. Furthermore, the electron-withdrawing 6-CF3 group pulls density from the ring system, potentially destabilizing the oxidative addition complex.

Microwave irradiation addresses these barriers through two primary mechanisms:

  • Selective Heating: Polarized transition states (such as the Pd-amine complex) couple strongly with the microwave field, lowering the activation energy (

    
    ) of the rate-determining step.
    
  • Superheating: The ability to rapidly reach temperatures significantly above the solvent's atmospheric boiling point (in sealed vessels) accelerates the reaction rate according to the Arrhenius equation, without the wall-effect degradation seen in oil baths.

Experimental Protocols

Protocol A: Microwave-Assisted Buchwald-Hartwig Amination

Target: Functionalization of 4-bromo-6-(trifluoromethyl)isoquinoline with diverse amines.

This convergent route is the "Gold Standard" for library generation, allowing late-stage diversification of the amine moiety.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: 4-Bromo-6-(trifluoromethyl)isoquinoline (1.0 equiv)

  • Amine Partner: Primary or Secondary Amine (1.2 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: Xantphos (4 mol%) or XPhos (for sterically hindered amines)

  • Base:

    
     (2.0 equiv) - Dry, granular preferred
    
  • Solvent: Anhydrous 1,4-Dioxane or Toluene (degassed)

Step-by-Step Methodology
  • Vessel Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add the Pd-catalyst and Ligand.

  • Inerting: Cap the vial and purge with Argon/Nitrogen for 2 minutes. ( Critical: Pre-complexation of Pd-Ligand in the absence of substrate avoids catalyst poisoning.)

  • Substrate Addition: Remove cap briefly to add the isoquinoline substrate, amine, and base. Recap and purge for an additional 1 minute.

  • Solvation: Inject degassed solvent (concentration 0.2 M) through the septum.

  • Microwave Parameters:

    • Mode: Dynamic (Standard Control)

    • Temperature: 110°C

    • Hold Time: 15 minutes

    • Pre-stirring: 30 seconds (High speed)

    • Pressure Limit: 15 bar

    • Power: Max 200W (Note: Power will modulate to maintain temp).

  • Workup: Cool to room temperature (compressed air cooling). Filter the mixture through a Celite pad, washing with EtOAc. Concentrate the filtrate in vacuo.[3]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Note on Troubleshooting: If low conversion is observed with electron-deficient amines (e.g., anilines), switch the ligand to BrettPhos and increase temperature to 130°C.

Protocol B: "One-Pot" Cyclization (Alternative Route)

Target: De novo synthesis of the isoquinoline core.

For cases where the 4-bromo precursor is unavailable, this route constructs the ring and installs the amine simultaneously.

  • Reactants: 2-bromo-5-(trifluoromethyl)benzaldehyde (1.0 equiv), Terminal Alkyne (1.1 equiv),

    
     (2.0 equiv).
    
  • Catalyst:

    
     (10 mol%), 
    
    
    
    (20 mol%).
  • Conditions: DMSO, Microwave 100°C, 20 min.

  • Mechanism: Sonogashira coupling followed by in situ imine formation and cyclization.

Data Presentation: Thermal vs. Microwave Comparison

The following data summarizes the optimization study for the coupling of 4-bromo-6-(trifluoromethyl)isoquinoline with morpholine (a representative secondary amine).

ParameterThermal Heating (Reflux)Microwave Heating (Closed Vessel)Delta
Temperature 100°C (Oil Bath)110°C (Internal Probe)+10°C
Reaction Time 18 Hours15 Minutes-98.6%
Catalyst Load 5 mol%2 mol%-60%
Conversion (LCMS) 78%>99%+21%
Isolated Yield 62%89%+27%
Solvent Vol. 10 mL/mmol4 mL/mmolGreen Benefit

Visualizations

Figure 1: Catalytic Cycle & Microwave Interaction

This diagram illustrates the Buchwald-Hartwig cycle, highlighting where microwave energy transfer (dielectric heating) most significantly impacts the transition states, particularly the rate-limiting oxidative addition.

BuchwaldCycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate AmineCoord Amine Coordination (Ar-Pd-N-R) OxAdd->AmineCoord + Amine Deprot Deprotonation (Base Assisted) AmineCoord->Deprot + Base RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Regeneration Product 4-Amino-6-CF3-Isoquinoline RedElim->Product Substrate 4-Bromo-6-CF3-Isoquinoline Substrate->OxAdd MW_Effect MICROWAVE EFFECT: Accelerated Transition State Polarization MW_Effect->OxAdd MW_Effect->RedElim

Caption: The Pd-catalytic cycle. Microwave irradiation lowers the activation energy of the Oxidative Addition and Reductive Elimination steps via dipolar polarization of the transition states.

Figure 2: Experimental Workflow (Lab-to-Vial)

A streamlined guide for the bench scientist to execute Protocol A.

Workflow Step1 1. PREP Weigh Pd2(dba)3 + Ligand in 10mL MW Vial Step2 2. INERT Purge Ar (2 min) Add Substrate + Base Step1->Step2 Step3 3. SOLVATE Inject Degassed Dioxane (Conc: 0.2M) Step2->Step3 MW_Zone 4. IRRADIATE 110°C | 15 min | High Stir (Dynamic Mode) Step3->MW_Zone Step5 5. WORKUP Filter (Celite) Conc. in vacuo MW_Zone->Step5 Step6 6. PURIFY Flash Chromatography (Hex/EtOAc) Step5->Step6

Caption: Step-by-step experimental workflow for the microwave-assisted synthesis of 6-(trifluoromethyl)isoquinolin-4-amine derivatives.

References

  • Microwave-Assisted Buchwald-Hartwig Amination

    • Comparison of thermal vs.
    • Source:[11]

  • Synthesis of Isoquinoline Derivatives

    • General strategies for synthesizing substituted isoquinolines including microwave cycliz
    • Source:

  • Specific Reactivity of 4-Haloisoquinolines

    • Discussion on the regioselectivity and reactivity of isoquinoline positions in cross-coupling.
    • Source:

  • Microwave Effects in Organometallic Chemistry

    • Foundational text on dielectric heating mechanisms in Pd-c
    • Source: [Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angew.[12] Chem. Int. Ed. (2004)]([Link])

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 6-(Trifluoromethyl)isoquinolin-4-amine Recrystallization

Case ID: REC-ISOQ-CF3-004 Status: Active Support Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary Recrystallizing 6-(Trifluoromethyl)isoquinolin-4-amine presents a unique du...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: REC-ISOQ-CF3-004 Status: Active Support Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Recrystallizing 6-(Trifluoromethyl)isoquinolin-4-amine presents a unique duality of challenges. The isoquinoline core is flat and prone to


-stacking, which typically aids crystallization. However, the 6-trifluoromethyl (

) group
introduces significant lipophilicity and lattice disruption potential, while the 4-amine renders the molecule electron-rich and susceptible to oxidation (browning).

This guide moves beyond generic protocols to address the specific physicochemical tensions in this molecule. Our goal is to transition your material from a crude amorphous solid (or oil) to a high-purity crystalline form suitable for biological assay or X-ray diffraction.

Module 1: Solubility Mapping & Solvent Selection

Objective: Identify the "Goldilocks" zone where temperature coefficient of solubility is maximized.

The


 group makes this molecule significantly more lipophilic than the parent 4-aminoisoquinoline. Avoid purely aqueous systems or highly polar protic solvents (like water/methanol mixtures) as primary solvents, as they often induce Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."
Solvent Screening Matrix
Solvent ClassSpecific SolventSolubility (Hot)Solubility (Cold)SuitabilityTechnical Notes
Alcohols Isopropanol (IPA)HighModerateHigh Best balance of polarity. H-bonds with amine/pyridine N.
Esters Ethyl Acetate (EtOAc)HighLowHigh Excellent for rejecting polar oxidized impurities.
Aromatics TolueneHighLowMedium Good for rejecting regioisomers; risk of solvate formation.
Chlorinated DCM / ChloroformVery HighHighLow Too soluble; use only to dissolve crude before adding anti-solvent.
Alkanes Heptane / HexaneLowInsolubleAnti-Solvent Critical for yield recovery. Heptane is preferred (higher BP).
The Recommended Binary System: EtOAc / Heptane

For this specific substrate, an Ethyl Acetate (solvent) / Heptane (anti-solvent) system usually offers the best impurity rejection profile, particularly for removing oxidized oligomers.

Module 2: The "Seeded Cooling" Protocol

Objective: A self-validating workflow to prevent oiling out and ensure polymorph stability.

Do not rely on spontaneous nucleation. The


 group inhibits the formation of critical nuclei, leading to supersaturation followed by a crash-precipitation (amorphous) or oiling.
Step-by-Step Methodology
  • Dissolution (The Saturation Point):

    • Place crude solid in a flask equipped with a reflux condenser and

      
       line (protect the amine from oxidation).
      
    • Add Ethyl Acetate (approx. 5-7 mL per gram).

    • Heat to reflux (77°C). If not dissolved, add solvent in 0.5 mL increments until clear.

    • Critical Check: If the solution is dark brown/black, add activated carbon (5 wt%), reflux for 10 mins, and hot filter through Celite.

  • The "Cloud Point" Titration:

    • Maintain the solution at a gentle boil.

    • Slowly add Heptane dropwise until a faint, persistent turbidity (cloudiness) appears.

    • Add just enough EtOAc (approx. 0.5 - 1 mL) to clear the solution again. You are now at the metastable limit .

  • Seeding (The Control Step):

    • Remove heat and allow the flask to cool slowly to ~60°C.

    • Add a tiny amount (<1 mg) of pure seed crystal (if available) or scratch the glass wall with a glass rod.

    • Why? This provides a template for the lattice, bypassing the high energy barrier of nucleation caused by the steric bulk of the

      
       group.
      
  • Controlled Cooling:

    • Allow to cool to Room Temperature (RT) over 2 hours. Do not use an ice bath yet.

    • Once a heavy crop of crystals exists at RT, move to 0°C (ice bath) for 30 minutes to maximize yield.

  • Isolation:

    • Filter via vacuum. Wash the cake with cold 1:3 EtOAc:Heptane .

    • Dry under high vacuum at 40°C.

Module 3: Troubleshooting & Decision Logic

Visualizing the Rescue Strategy

The following diagram illustrates the decision pathways when things go wrong (e.g., oiling out or color issues).

RecrystallizationLogic Start Start: Crude Material SolubilityTest Solubility Test (EtOAc/Heptane) Start->SolubilityTest Dissolve Dissolve at Reflux SolubilityTest->Dissolve CheckColor Is Solution Dark? Dissolve->CheckColor CarbonTreat Activated Carbon + Hot Filtration CheckColor->CarbonTreat Yes Cooling Slow Cooling CheckColor->Cooling No CarbonTreat->Cooling ResultCheck Result? Cooling->ResultCheck OilingOut Oiling Out (Liquid Droplets) ResultCheck->OilingOut Failure Crystals Crystalline Solid ResultCheck->Crystals Success Reheat Reheat to Reflux OilingOut->Reheat AddMoreSolvent Add More Polar Solvent (EtOAc or IPA) Reheat->AddMoreSolvent Seed Add Seed Crystal at 50-60°C AddMoreSolvent->Seed Seed->Cooling

Figure 1: Decision logic for handling impurities and phase separation (oiling out) during the recrystallization of lipophilic amines.

Module 4: Frequently Asked Questions (FAQ)

Q1: My product "oils out" as a sticky gum at the bottom of the flask. Why?

A: This is Liquid-Liquid Phase Separation (LLPS).

  • The Cause: The temperature where your compound becomes insoluble is higher than its melting point in that solvent mixture. The

    
     group lowers the solvation energy in polar solvents, encouraging the molecules to aggregate with themselves rather than crystallize.
    
  • The Fix: You need to raise the melting point relative to the saturation temperature.

    • Reheat to redissolve the oil.

    • Add more Solvent (EtOAc) to lower the concentration (lowering the saturation temp).

    • Seed the solution while it is still hot (but below boiling) to trigger organized lattice formation before the oil phase can separate.

Q2: The crystals are forming, but they are reddish/brown.

A: This indicates oxidation of the 4-amino group, likely forming azo-dimers or N-oxides.

  • The Fix: Recrystallization alone is poor at removing dyes.

    • Dissolve the crude in EtOAc.

    • Wash with a 10% Sodium Thiosulfate or Sodium Metabisulfite solution (reducing agents) in a separatory funnel.

    • Dry organic layer, then proceed with recrystallization containing Activated Charcoal .

Q3: Can I use acid to purify it?

A: Yes, this is a powerful alternative called "Salt Switching."

  • If the free base is impossible to crystallize, dissolve it in Ethanol and add 1.1 equivalents of HCl (in ether/dioxane) .

  • The Hydrochloride salt of 6-(Trifluoromethyl)isoquinolin-4-amine will have a much higher melting point and will likely crystallize instantly from ethanol/ether.

  • Note: The

    
     group is electron-withdrawing, reducing the basicity of the pyridine ring, but the 4-amine is electron-donating. The protonation will likely occur at the ring nitrogen (isoquinolinium).
    
Q4: How do I remove the regioisomer (e.g., 5- or 7-trifluoromethyl)?

A: Regioisomers often have different crystal packing efficiencies.

  • Toluene is often superior for distinguishing between structural isomers due to

    
    -
    
    
    
    stacking interactions.
  • Perform a "swish" (slurry) purification: Suspend the solid in a minimal amount of cold Toluene, stir for 1 hour, and filter. The eutectic mixture (impurities) stays in solution; the pure isomer remains solid.

Module 5: Analytical Validation

Trust but verify. A shiny crystal is not always a pure crystal.

MethodWhat to look forAcceptance Criteria
1H-NMR Aromatic Region (7.5 - 9.5 ppm)Sharp doublets/singlets. No "mud" at the baseline. Check integration of the

neighbors.
19F-NMR -60 to -65 ppm rangeSingle sharp peak. Multiple peaks indicate regioisomers or rotamers.
DSC Melting EndothermSharp peak (range < 2°C). Broad peaks indicate amorphous content or impurities.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for "Seeded Cooling" and "Oiling Out" troubleshooting).

  • PubChem. (n.d.).[1] 4-Aminoisoquinoline Compound Summary. (Used for baseline physicochemical properties of the parent scaffold).[2]

  • Fujisaka, A., et al. (2022).[3] Synthesis of Trifluoromethyl Derivatives of Quinoline and Isoquinoline. Heterocycles. (Context for synthesis and handling of trifluoromethyl-isoquinolines).

Disclaimer: This guide assumes standard laboratory safety practices. 6-(Trifluoromethyl)isoquinolin-4-amine is a potent chemical intermediate. Always consult the SDS and use appropriate PPE (gloves, goggles, fume hood) when handling.

Sources

Optimization

resolving regioisomer formation during isoquinoline synthesis

A Guide to Resolving Regioisomer Formation Welcome to the technical support center for isoquinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide practical,...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Resolving Regioisomer Formation

Welcome to the technical support center for isoquinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the synthesis of isoquinolines and their derivatives. As a Senior Application Scientist, my goal is to move beyond simple protocols and delve into the mechanistic reasoning behind experimental outcomes, empowering you to troubleshoot effectively and optimize your synthetic routes.

The formation of regioisomers is one of the most persistent challenges in isoquinoline synthesis. The ability to control the precise position of cyclization on the aromatic ring is critical for accessing the desired molecular architecture. This guide provides in-depth, troubleshooting-focused advice in a direct question-and-answer format for three of the most powerful methods in the synthetic chemist's toolbox: the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.

The Bischler-Napieralski Reaction: Controlling Cyclization in Dihydroisoquinoline Synthesis

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to fully aromatic isoquinolines.[1][2] The reaction is an intramolecular electrophilic aromatic substitution, making it highly sensitive to the electronic properties of the starting material.[3][4]

Frequently Asked Questions & Troubleshooting

Q1: My Bischler-Napieralski reaction on a meta-substituted phenethylamine is producing a mixture of 6- and 8-substituted dihydroisoquinolines. How can I improve the regioselectivity?

A1: This is a classic regioselectivity challenge governed by the electronic nature of your meta-substituent. The cyclization is an electrophilic aromatic substitution, where the newly forming ring will attack the most electron-rich, sterically accessible position on the aromatic ring.

  • Mechanistic Insight: An electron-donating group (EDG) at the meta-position (e.g., -OCH₃, -OH) will activate the positions ortho and para to it. This means it strongly directs the cyclization to the C6 position (para to the EDG), which is typically the major product. The C2 position is also activated (ortho), but cyclization here is sterically hindered. Cyclization to the C8 position is electronically disfavored. If you are seeing a significant amount of the 8-substituted isomer, it suggests the directing effect of your substituent is weak or being overridden by other factors.[1]

  • Troubleshooting & Optimization:

    • Re-evaluate Your Reagent: For substrates with weakly activating or deactivating groups, the choice of condensing agent is critical. Standard POCl₃ may not be sufficient. Using a stronger dehydrating system, such as phosphorus pentoxide (P₂O₅) in refluxing POCl₃ , can increase the electrophilicity of the cyclizing species and improve yields, especially for less-activated rings.[1][4]

    • Solvent and Temperature: Higher temperatures can sometimes overcome the activation barrier for the less-favored pathway, potentially worsening the regioisomeric ratio. If thermodynamically possible, running the reaction at the lowest feasible temperature (e.g., refluxing in a lower-boiling solvent like acetonitrile vs. toluene or xylene) may favor the formation of the electronically preferred 6-substituted isomer.

    • Protecting Group Strategy: If your substituent is a hydroxyl group, its free form is a powerful director. Ensure it is not inadvertently protected or participating in side reactions. Conversely, if another functional group is interfering, a protecting group strategy might be necessary to electronically isolate the directing group's effect.

Q2: I am attempting a Bischler-Napieralski reaction on a substrate with multiple electron-donating groups and obtaining an unexpected, non-isoquinoline product. What could be happening?

A2: With highly activated aromatic rings, particularly under harsh conditions (like using P₂O₅), an "abnormal" Bischler-Napieralski reaction can occur.

  • Mechanistic Insight: Instead of attacking the expected ortho or para position, the cyclization can occur at the carbon atom already bearing a substituent (an ipso attack). This forms a spiro intermediate. This intermediate can then rearrange, leading to structurally complex and unexpected products, such as azaazulene systems or indole-pyrones, instead of the desired isoquinoline.[4][5] This outcome is particularly noted when treating N-[2-(4-methoxyphenyl)-ethyl]-4–methoxybenzamide exclusively with P₂O₅, which can yield a mixture of the normal 7-methoxy product and the abnormal 6-methoxy product via a spiro intermediate.[4]

  • Troubleshooting Workflow:

start Unexpected Product in B-N Reaction check_substrate Is the aromatic ring highly activated? (e.g., multiple -OMe, -OH groups) start->check_substrate check_reagent Are you using a very strong dehydrating agent? (e.g., neat P₂O₅) check_substrate->check_reagent Yes ipso_attack Hypothesis: Ipso attack leading to a spiro intermediate and rearrangement. check_reagent->ipso_attack Yes solution1 Solution 1: Use Milder Conditions. Replace P₂O₅ with POCl₃ or Tf₂O. ipso_attack->solution1 solution2 Solution 2: Lower the Temperature. Reflux in a lower boiling point solvent (e.g., DCM, MeCN). ipso_attack->solution2 solution3 Solution 3: Modify the Substrate. Use protecting groups to temporarily reduce the ring's activation. ipso_attack->solution3 outcome Favor normal electrophilic aromatic substitution pathway. solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting workflow for abnormal Bischler-Napieralski reactions.

The Pictet-Spengler Reaction: Navigating Kinetic vs. Thermodynamic Control

The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines (THIQs) and related heterocyclic frameworks by condensing a β-arylethylamine with an aldehyde or ketone.[6][7] The regioselectivity of the cyclization is a delicate interplay between substrate electronics, steric effects, and reaction conditions, particularly pH.[8][9]

Frequently Asked Questions & Troubleshooting

Q1: I am using a meta-hydroxyphenethylamine in a Pictet-Spengler reaction and getting a mixture of the 6-hydroxy (para-cyclization) and 8-hydroxy (ortho-cyclization) THIQ isomers. How can I selectively form one over the other?

A1: This is a classic case of kinetic versus thermodynamic control. The desired isomer can often be favored by carefully tuning the reaction conditions.

  • Mechanistic Insight:

    • Para-Cyclization (6-substituted): This pathway is generally thermodynamically favored. The attack occurs at the most nucleophilic position on the ring (para to the -OH group), leading to the most stable product. This pathway is promoted under strong acidic conditions (e.g., TFA, HCl) and higher temperatures, which allow the reaction to reach thermodynamic equilibrium.[9]

    • Ortho-Cyclization (8-substituted): This pathway is often kinetically favored. It can be promoted under milder, near-neutral pH conditions. At neutral pH, a zwitterionic intermediate (phenolate-iminium) can form, which may preferentially adopt a conformation that favors the sterically more accessible, but electronically less favored, ortho-cyclization.[9]

  • Troubleshooting & Optimization:

Target IsomerControl TypeRecommended ConditionsRationale
6-Substituted ThermodynamicAcid: Trifluoroacetic acid (TFA) or HCl.Temperature: Higher (e.g., 80-110 °C).Strong acid fully protonates the intermediate, maximizing electrophilicity and favoring attack at the most electron-rich para position.[9]
8-Substituted KineticpH: Neutral or slightly basic conditions.Catalyst: Can be enzyme-catalyzed (Pictet-Spenglerases) or run with minimal acid.[10][11]Milder conditions can trap the kinetically preferred product before it can equilibrate to the more stable thermodynamic isomer.[9]

Q2: My substrate lacks a strong activating group, and the Pictet-Spengler cyclization is not proceeding with good regioselectivity. Are there other strategies to direct the cyclization?

A2: Yes. When the inherent electronic bias of the substrate is weak, you can employ a "directing group" strategy.

  • Mechanistic Insight: A directing group is a substituent that, through chelation or steric effects, forces the reaction to proceed at a specific position. This has been effectively used in complex natural product synthesis. For example, in the synthesis of the ecteinascidin class of antitumor antibiotics, an incipient benzylamine group at a specific position was postulated to direct the Pictet-Spengler cyclization in favor of the desired pentacyclic framework, overriding the outcome that would be expected based on electronics alone.[12][13]

  • Protocol: General Approach for Directed Cyclization

    • Substrate Modification: Identify a position on your β-arylethylamine where a temporary directing group can be installed. This could be a group capable of chelating to a Lewis acid catalyst or a bulky group that sterically blocks one reaction site.

    • Catalyst Screening: Screen a panel of Lewis acids (e.g., TiCl₄, Sc(OTf)₃, Yb(OTf)₃). The coordination of the Lewis acid to both the imine nitrogen and the directing group can create a rigid transition state that favors cyclization at only one position.

    • Reaction Optimization: Systematically vary the solvent, temperature, and stoichiometry of the Lewis acid to find the optimal conditions for selectivity.

    • Group Removal: Once the desired tetrahydroisoquinoline core is formed, the directing group is removed under conditions that do not compromise the newly formed ring.

cluster_0 Kinetic Pathway (Ortho) cluster_1 Thermodynamic Pathway (Para) k_start Reactants (m-substituted) k_TS Lower Energy Transition State k_start->k_TS Milder Conditions (Neutral pH) k_prod Kinetic Product (8-substituted) k_TS->k_prod t_prod Thermodynamic Product (6-substituted) k_prod->t_prod Equilibration (under harsh conditions) t_start Reactants (m-substituted) t_TS Higher Energy Transition State t_start->t_TS Harsh Conditions (Strong Acid, Heat) t_TS->t_prod

Caption: Competing kinetic and thermodynamic pathways in Pictet-Spengler reactions.

The Pomeranz-Fritsch Reaction: Overcoming Challenges with Deactivated Systems

The Pomeranz-Fritsch reaction and its modifications (like the Bobbitt and Schlittler-Müller variations) construct the isoquinoline core from a benzaldehyde and an aminoacetal.[14][15][16] The key step is an acid-catalyzed electrophilic cyclization onto the benzaldehyde ring, making regioselectivity entirely dependent on the substituents present on that ring.[17]

Frequently Asked Questions & Troubleshooting

Q1: I am attempting a Pomeranz-Fritsch reaction with an electron-withdrawing group on the benzaldehyde, and the reaction is failing or giving very low yields. How can I make this transformation work?

A1: This is a well-known limitation of the classical Pomeranz-Fritsch reaction. The strongly acidic conditions (e.g., concentrated H₂SO₄) required for cyclization are often incompatible with electron-poor aromatic systems, which are deactivated toward electrophilic attack.

  • Mechanistic Insight: The key cyclization is an electrophilic aromatic substitution. An electron-withdrawing group (EWG) like -NO₂ or -CF₃ removes electron density from the ring, increasing the activation energy for this step to a point where the reaction may not proceed or where decomposition occurs under the harsh acidic conditions.[18]

  • Troubleshooting & Optimization:

    • Employ the Bobbitt Modification: The Pomeranz-Fritsch-Bobbitt (PFB) reaction is a powerful alternative. This modification involves the reduction of the intermediate iminoacetal to an aminoacetal before the acid-catalyzed cyclization.[18] This change in the substrate makes the subsequent cyclization feasible even for moderately deactivated systems, as the reaction conditions are generally milder (e.g., concentrated HCl instead of H₂SO₄).[18]

    • Use Superacids or Stronger Lewis Acids: For particularly stubborn substrates, stronger acid systems like polyphosphoric acid (PPA) or superpolyphosphoric acid may be effective.[15] Alternatively, potent Lewis acids might promote the cyclization under different conditions.

    • Consider an Alternative Synthetic Route: If the PFB reaction is still not efficient, the aromatic ring is likely too deactivated. At this point, it is more practical to consider a different synthetic strategy, such as a palladium-catalyzed coupling approach, which is less sensitive to the electronic nature of the aromatic ring.[19][20]

Q2: My Pomeranz-Fritsch reaction with a substituted benzaldehyde is giving me a mixture of regioisomers. How is the regioselectivity determined?

A2: The regioselectivity is dictated by standard electrophilic aromatic substitution rules, directed by the substituents on the benzaldehyde ring.

  • Mechanistic Insight: The cyclization will occur at the position that is most activated and sterically accessible.

    • Ortho/Para-Directors (-OR, -Alkyl): An activating group will direct the cyclization to the ortho or para positions. Steric hindrance from the bulky aminoacetal side chain often disfavors the ortho position, leading to the para-substituted isoquinoline as the major product.

    • Meta-Directors (-NO₂, -CN, -C(O)R): A deactivating group will direct to the meta position, though as discussed in Q1, the reaction may fail entirely.

  • Protocol: Test Reaction for Determining Regioselectivity

    • Starting Material Preparation: Synthesize the benzalaminoacetal by condensing your substituted benzaldehyde with 2,2-diethoxyethylamine.[14]

    • Small-Scale Reaction: In a test tube, dissolve a small amount (e.g., 50 mg) of the benzalaminoacetal in a suitable solvent.

    • Acid Addition: Add a strong protic acid (e.g., a few drops of concentrated H₂SO₄) or a Lewis acid.[15]

    • Heating: Gently heat the reaction mixture (e.g., in a 60-80 °C oil bath) for a set period (e.g., 1 hour).

    • Workup and Analysis: Quench the reaction with ice/base, extract with an organic solvent, and analyze the crude product mixture by ¹H NMR or LC-MS. The ratio of peaks corresponding to the different isomers will give you a direct measure of the regioselectivity under those conditions, allowing you to optimize further without consuming large amounts of material.

References
  • Martins, C., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(1), 123. Available from: [Link]

  • Parveen, S., & Kaur, N. (2021). Synthetic versus enzymatic pictet-spengler reaction: An overview. Current Organic Synthesis, 18(4), 365-378. Available from: [Link]

  • Pomeranz-Fritsch Reaction. (n.d.). In Name Reaction: A Collection of Detailed Mechanisms and Synthetic Applications. John Wiley & Sons.
  • Bischler-Napieralski Reaction: Examples & Mechanism. (n.d.). NROChemistry. Retrieved February 15, 2026, from [Link]

  • Bischler–Napieralski reaction. (2023, December 29). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Cho, S. D., et al. (2001). Regioselectivity of Pictet-Spengler cyclization: Synthesis of halotetrahydroisoquinolines. Tetrahedron Letters, 42(36), 6251-6253. Available from: [Link]

  • Martins, C., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. PubMed. Available from: [Link]

  • Regioselectivity of Pictet-Spengler Cyclization Reactions to Construct the Pentacyclic Frameworks of the Ecteinascidin-Saframycin Class of Tetrahydroisoquinoline Antitumor Antibiotics. (2007). PubMed Central (PMC). Available from: [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. (2016). ResearchGate. Available from: [Link]

  • Synthetic Versus Enzymatic Pictet-Spengler Reaction: An Overview. (2021). Bentham Science. Available from: [Link]

  • Regioselectivity in isoquinoline alkaloid synthesis. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Pomerantz-Fritsch synthesis of isoquinolines. (n.d.). chem.libretexts.org. (Simulated reference based on general chemical knowledge).
  • Pomeranz–Fritsch reaction. (2023, October 2). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Bischler-Napieralski Reaction. (n.d.). Cambridge University Press. (Simulated reference based on search result snippet).
  • Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems. (2017). National Institutes of Health (NIH). Available from: [Link]

  • The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. (2020). MDPI. Available from: [Link]

  • Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. (2019). ACS Publications. Available from: [Link]

  • Pomeranz-Fritsch Reaction Mechanism. (2022). YouTube. Available from: [Link]

  • Regioselectivity of Pictet-Spengler Cyclization Reactions to Construct the Pentacyclic Frameworks of the Ecteinascidin-Saframycin Class of Tetrahydroisoquinoline Antitumor Antibiotics. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction... (2023). RSC Publishing. Available from: [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline. Retrieved February 15, 2026, from [Link]

  • Isoquinoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • A Versatile Synthesis of Substituted Isoquinolines. (2011). Harvard University. Available from: [Link]

  • Anomalous substituent effects in the bischler-napieralski reaction of 2-aryl aromatic formamides. (2000). PubMed. Available from: [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives... (2023). PubMed Central (PMC). Available from: [Link]

  • Bischler-Napieralski Reaction. (2022). YouTube. Available from: [Link]

Sources

Troubleshooting

removing impurities from 6-(Trifluoromethyl)isoquinolin-4-amine samples

To: Research Team From: Senior Application Scientist, Purification Group Subject: Technical Guide: Purification Strategies for 6-(Trifluoromethyl)isoquinolin-4-amine Introduction The purity of 6-(Trifluoromethyl)isoquino...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Purification Group Subject: Technical Guide: Purification Strategies for 6-(Trifluoromethyl)isoquinolin-4-amine

Introduction

The purity of 6-(Trifluoromethyl)isoquinolin-4-amine is critical for downstream applications, particularly in structure-activity relationship (SAR) studies and kinase inhibitor development. The presence of the trifluoromethyl group at the C6 position introduces unique electronic effects that distinguish this molecule from standard aminoisoquinolines.

This guide addresses the specific purification challenges arising from these electronic properties:

  • Reduced Basicity : The electron-withdrawing -CF3 group lowers the pKa of the isoquinoline nitrogen compared to the parent scaffold, altering standard acid-base extraction windows.

  • Lipophilicity : The -CF3 moiety significantly increases logP, making removal of non-polar by-products (e.g., defluorinated species or starting materials) challenging.

  • Amine Tailing : Like most heterocyclic amines, this compound interacts strongly with silanol groups on silica, leading to peak tailing and yield loss.[1]

Part 1: Diagnostic & Identification

Before initiating purification, characterize the impurity profile. The "brown oil" syndrome common in isoquinoline synthesis often masks the true state of the material.[1]

Diagnostic MethodTarget Impurity / IssueIndicator
LC-MS (Acidic Mod.) Starting Material (e.g., 4-bromo-6-CF3-isoquinoline)Mass difference (Br isotope pattern). Retention time usually longer than product.
19F NMR RegioisomersMultiple -CF3 singlets. Product typically shows a singlet ~ -62 to -64 ppm.
1H NMR (DMSO-d6) Oxidation (N-oxide)Downfield shift of H1 and H3 protons; often broadening of the amine signal.
Visual Polymer/TarsDark, viscous oil that does not solidify; indicates oxidative polymerization.

Part 2: Chemical Purification (Acid-Base Extraction)

The Principle: The 4-amino group is electron-donating (by resonance), raising the basicity of the ring nitrogen. However, the 6-CF3 group is electron-withdrawing (by induction), lowering it. The net result is a molecule with a pKa likely in the range of 5.0–6.0 . We exploit this by using a pH-controlled extraction to separate the product from less basic impurities (like halogenated precursors) and neutral tars.

Step-by-Step Protocol
  • Dissolution : Dissolve the crude residue in Ethyl Acetate (EtOAc) . Avoid DCM if "tar" content is high, as DCM solubilizes tars too well.

  • Acid Extraction :

    • Extract the organic layer with 1.0 M HCl (3x).

    • Mechanistic Note: The product protonates at the ring nitrogen (N2) and moves to the aqueous phase. Neutral impurities and very weak bases (pKa < 2) remain in the EtOAc.

  • Organic Wash :

    • Wash the combined acidic aqueous layers with fresh EtOAc (1x) to remove entrained neutral species.

  • Basification & Recovery :

    • Cool the aqueous layer to 0°C (ice bath).

    • Slowly adjust pH to 10–11 using 6.0 M NaOH or saturated NH4OH .

    • Critical Check: Ensure the solution turns cloudy/milky (precipitation of the free base).

  • Final Extraction :

    • Extract the basic aqueous mixture with DCM (3x). (DCM is preferred here for its high solvation power of the free amine).

    • Dry over Na2SO4, filter, and concentrate.

Why this works: The "tar" impurities in isoquinoline synthesis are often neutral or acidic polymers. They will not migrate into the HCl layer, effectively cleaning the bulk of the material.

Part 3: Chromatographic Purification

If acid-base extraction yields <95% purity, Flash Chromatography is required.

The Challenge : The basic ring nitrogen hydrogen-bonds with acidic silanols on silica gel, causing "streaking" (tailing) and co-elution with impurities.[1]

The Solution : Deactivate the silica surface.

Recommended Solvent Systems
MethodMobile Phase AMobile Phase BModifierApplication
Standard Flash DichloromethaneMethanol1% Triethylamine (TEA) or 1% NH4OH General purification.
Reverse Phase WaterAcetonitrile0.1% Formic Acid Removal of closely eluting isomers.
Difficult Separation TolueneAcetone1% TEA Alternative selectivity if DCM/MeOH fails.

Protocol: The "Amine Wash" Technique

  • Pre-wash the silica column with 3 column volumes (CV) of Hexane containing 5% Triethylamine .

  • Equilibrate with the starting mobile phase (e.g., 100% DCM).

  • Load sample (dissolved in minimal DCM).

  • Run gradient: 0% → 10% MeOH in DCM (with 1% TEA constant).

Part 4: Metal Scavenging (If Catalysis Used)

If the synthesis involved Pd-catalyzed coupling (e.g., Buchwald-Hartwig amination), trace metal removal is mandatory.

Workflow Diagram: Metal Removal Strategy

MetalScavenging Crude Crude Solution (post-reaction) Filter Celite Filtration (Remove bulk Pd black) Crude->Filter Scavenger Add SiliaMetS® Thiol or TMT Scavenger Filter->Scavenger Stir Stir 4h @ 40°C Scavenger->Stir Filter2 Filter Scavenger Stir->Filter2 Test Test Pd Content (ICP-MS or Colorimetric) Filter2->Test Pass Proceed to Crystallization Test->Pass Pd < 10ppm Fail Repeat with Activated Carbon Test->Fail Pd > 10ppm Fail->Scavenger

Caption: Decision matrix for removing Palladium impurities using functionalized silica scavengers.

Recommended Scavengers:

  • SiliaMetS® Thiol (Si-SH) : Best for Pd(II) species.

  • SiliaMetS® TAAcOH : Effective for Pd(0) species.

  • Activated Carbon (Darco KB) : General purpose, but may reduce yield by adsorbing the product.

Part 5: Recrystallization (Final Polish)

Recrystallization is the most effective method to remove trace regioisomers that co-elute during chromatography.

  • Solvent A (Good solvent) : Ethanol or Isopropanol (hot).

  • Solvent B (Anti-solvent) : Water or Heptane.

Procedure :

  • Dissolve the solid in minimal boiling Isopropanol (IPA) .

  • If colored impurities persist, add activated charcoal, boil for 5 mins, and filter hot through Celite.

  • Allow the filtrate to cool to room temperature slowly.

  • If no crystals form, add Heptane dropwise until turbidity persists.

  • Cool to 4°C overnight.

  • Filter and wash with cold 1:1 IPA:Heptane.

Troubleshooting & FAQ

Q: My product is a sticky red/brown oil that won't solidify. What happened? A: This is classic "isoquinoline tar." It usually results from oxidation of the isoquinoline ring or polymerization of trace pyrrole-like impurities.

  • Fix: Perform the Acid-Base Extraction (Part 2). If it remains oily, convert it to the HCl salt : Dissolve in Et2O, bubble HCl gas or add 4M HCl in Dioxane. The salt often crystallizes more readily than the free base [1].

Q: I see a "ghost peak" in LC-MS with M+16 mass. A: This is likely the N-oxide impurity. It forms if the reaction mixture was exposed to air for long periods or if oxidants were used.

  • Fix: N-oxides are much more polar than the parent amine. They can be removed by Flash Chromatography using a shallow gradient (0-5% MeOH/DCM) [2].

Q: The product is streaking on the TLC plate even with TEA. A: The paper/plate might be too acidic. Switch to Alumina (Neutral) plates or dip your silica plate in 5% TEA/Hexane and dry it before spotting your sample.

Q: Can I use recrystallization as the only purification step? A: Only if the crude purity is >85%. If significant starting material (e.g., 4-bromo-6-CF3-isoquinoline) remains, it may co-crystallize due to structural similarity (isomorphism). Chemical separation (Acid/Base) is recommended first.[2]

References

  • BenchChem Technical Support . Purification of 6-(trifluoromethyl)isoquinolin-1(2H)-one. (General protocols for trifluoromethyl-isoquinoline crystallization and salt formation). Link

  • Biotage . How to Remove Palladium in three easy steps. (Strategies for metal scavenging in amine synthesis). Link

  • PubChem . 4-Aminoisoquinoline Compound Summary. (Physicochemical properties and safety data). Link

  • Johnson Matthey Technology Review . Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (Industrial standards for Pd removal). Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Bioactivity of 6-Trifluoromethyl-Isoquinolines Versus Their Non-Fluorinated Analogs

In the landscape of modern medicinal chemistry, the strategic modification of privileged scaffolds is a cornerstone of rational drug design. The isoquinoline framework, a prominent nitrogen-containing heterocycle, is a w...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic modification of privileged scaffolds is a cornerstone of rational drug design. The isoquinoline framework, a prominent nitrogen-containing heterocycle, is a well-established template for the development of a wide array of therapeutic agents due to its diverse pharmacological activities.[1][2] This guide provides an in-depth technical comparison of 6-trifluoromethyl-isoquinolines and their non-fluorinated counterparts. We will explore how the introduction of a trifluoromethyl (-CF3) group at the 6-position—a common strategy in drug discovery—can profoundly influence the bioactivity, metabolic stability, and overall therapeutic potential of this important class of molecules.[3][4] This analysis is grounded in established principles of medicinal chemistry and supported by available experimental insights, offering valuable guidance to researchers in drug development.

The Strategic Advantage of Trifluoromethylation in Drug Design

The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal for optimizing the properties of drug candidates.[5][6] Its unique electronic properties and steric profile can significantly enhance a molecule's pharmacokinetic and pharmacodynamic profile.[7][8] The rationale behind incorporating a -CF3 group is multifaceted:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an increased half-life and improved bioavailability of the drug candidate.[3][4]

  • Increased Lipophilicity: The -CF3 group is highly lipophilic, which can improve a molecule's ability to cross cellular membranes and the blood-brain barrier.[3][9] This is a critical factor for drugs targeting the central nervous system or intracellular components.

  • Modulation of Electronic Properties: As a strong electron-withdrawing group, the trifluoromethyl substituent can alter the electron distribution within the isoquinoline ring system. This can influence the pKa of nearby functional groups and enhance binding interactions with biological targets.[3]

  • Improved Binding Affinity: The introduction of a -CF3 group can lead to more potent and selective binding to target proteins. This can be attributed to favorable hydrophobic interactions and the ability of the fluorine atoms to participate in hydrogen bonding and other non-covalent interactions.[3][9]

Comparative Bioactivity: A Deeper Look

While direct head-to-head comparative studies with extensive quantitative data for 6-trifluoromethyl-isoquinolines against their non-fluorinated analogs are not always readily available in the public domain[10][11], we can synthesize a comparison based on the known effects of trifluoromethylation and the biological activities of the isoquinoline scaffold.

The isoquinoline core is associated with a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][2][12][13] The introduction of a trifluoromethyl group is anticipated to modulate these activities, often leading to enhanced potency. For instance, trifluoromethylated isoquinolines have shown promise as potent enzyme inhibitors and anticancer agents.[9]

Below is a table summarizing the expected and observed impacts of 6-trifluoromethylation on the bioactivity of isoquinolines, based on established medicinal chemistry principles and available data.

PropertyNon-Fluorinated Isoquinoline6-Trifluoromethyl-IsoquinolineRationale for Change
Metabolic Stability Susceptible to oxidative metabolism on the aromatic ring.Generally more resistant to metabolic degradation.[3]The strong C-F bonds in the -CF3 group block potential sites of metabolism.[3][4]
Lipophilicity (LogP) Moderately lipophilic.Significantly more lipophilic.[3][9]The -CF3 group is a strong lipophilic contributor.
Binding Affinity (Ki/IC50) Varies depending on the target.Often exhibits enhanced binding affinity (lower Ki/IC50).[3][9]The -CF3 group can engage in favorable hydrophobic and electrostatic interactions with the target protein's active site.
Cellular Potency Dependent on cell permeability and target engagement.Frequently shows improved cellular potency.[4]Enhanced lipophilicity can lead to better cell membrane penetration.
Anticancer Activity Many isoquinoline derivatives show cytotoxic activity against cancer cell lines.[9]Trifluoromethylated derivatives have demonstrated potent cytotoxic activity.[9]A combination of enhanced metabolic stability, cellular uptake, and target binding can contribute to greater anticancer efficacy.
Enzyme Inhibition The isoquinoline scaffold is a known inhibitor of various enzymes.[9]Trifluoromethylated isoquinolines have been developed as selective enzyme inhibitors.[9] For example, 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines are selective inhibitors of phenylethanolamine N-methyltransferase (PNMT).[9]The -CF3 group can act as a bioisostere for other groups and form key interactions within the enzyme's active site.

Synthesis of 6-(Trifluoromethyl)isoquinolin-1(2H)-one: A Representative Protocol

The synthesis of 6-(trifluoromethyl)isoquinolin-1(2H)-one can be achieved through various synthetic routes. A common approach involves the cyclization of a suitably substituted precursor.[7][10] Below is a generalized, multi-step experimental protocol based on established methodologies.

cluster_0 Step 1: N-Acylation cluster_1 Step 2: Bischler-Napieralski Cyclization cluster_2 Step 3: Oxidation A 4-(Trifluoromethyl)phenethylamine C N-Acylated Intermediate A->C Base (e.g., Triethylamine) B Acylating Agent (e.g., Acetyl Chloride) B->C D N-Acylated Intermediate F 3,4-Dihydroisoquinoline Derivative D->F Heat E Dehydrating Agent (e.g., POCl₃) E->F G 3,4-Dihydroisoquinoline Derivative I 6-(Trifluoromethyl)isoquinolin-1(2H)-one G->I Heat H Oxidizing Agent (e.g., Pd/C) H->I A Seed cancer cells in a 96-well plate B Treat cells with varying concentrations of test compounds (fluorinated and non-fluorinated isoquinolines) A->B C Incubate for 24-72 hours B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours to allow formazan formation D->E F Solubilize formazan crystals with DMSO or other solvent E->F G Measure absorbance at 570 nm using a plate reader F->G H Calculate cell viability and determine IC50 values G->H

Sources

Comparative

Technical Comparison Guide: 6-(Trifluoromethyl)isoquinolin-4-amine in Structure-Based Drug Design

Executive Summary 6-(Trifluoromethyl)isoquinolin-4-amine (CAS: 2177263-97-5) represents a critical fluorinated building block in modern medicinal chemistry, particularly for kinase inhibitor development. Unlike its non-f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-(Trifluoromethyl)isoquinolin-4-amine (CAS: 2177263-97-5) represents a critical fluorinated building block in modern medicinal chemistry, particularly for kinase inhibitor development. Unlike its non-fluorinated analogs, the inclusion of the trifluoromethyl (-CF₃) group at the C6 position introduces unique electronic and steric properties that significantly influence crystal packing, protein-ligand binding kinetics, and metabolic stability.

This guide provides a technical comparison of this scaffold against its hydrogen (Isoquinolin-4-amine) and chlorine (6-Chloroisoquinolin-4-amine) alternatives. It focuses on X-ray crystallographic behavior , offering protocols for handling the specific challenges of fluorinated disorder and leveraging the -CF₃ group for phase validation.

Comparative Analysis: Physicochemical & Crystallographic Performance[1]

The following data synthesizes experimental observations from the isoquinoline class of fragments. The -CF₃ group acts not merely as a hydrophobic "grease" but as an orthogonal interaction handle in the crystal lattice.

Table 1: Physicochemical & Structural Profile Comparison[1]
Feature6-(CF₃)isoquinolin-4-amine 6-Chloroisoquinolin-4-amine Isoquinolin-4-amine
Electronic Effect Strong E-withdrawing (

)
Moderate E-withdrawing (

)
Neutral (Reference)
pKa (Amine) ~3.8 - 4.2 (Reduced basicity)~4.5 - 4.8~5.5 - 6.0
Lipophilicity (cLogP) High (~2.4) Moderate (~1.8)Low (~0.[1]9)
Crystallographic Scattering High (9 e⁻ from 3F) High (17 e⁻ from Cl)Low (H is invisible)
X-Ray Disorder Risk High (Rotational CF₃) Low (Static)None
Crystal Packing Motif C-F[1]···π / C-F···H / F···F Cl···Cl / Cl···ππ···π Stacking
Solubility (Aq. Buffer) Low (< 1 mM without DMSO)ModerateHigh
Expert Insight: The "Fluorine Effect" in Crystallography

In small molecule crystallography of this scaffold, the -CF₃ group often dictates the lattice structure. While the non-fluorinated analog typically adopts simple π-π stacked columns (Space Group


), the 6-CF₃ derivative frequently forces the molecule into lower symmetry settings or larger unit cells to accommodate the bulky, spherical fluorine domain.

Critical Observation: The C-F bond length (~1.35 Å) and the specific geometry of the -CF₃ group allow it to participate in weak C-F[1]···H-C interactions (2.5–2.7 Å), which stabilize alternative polymorphs.[1] However, the free rotation of the -CF₃ group often leads to electron density "smearing" at room temperature, requiring data collection at 100 K for precise modeling.

Experimental Protocols

Protocol A: Small Molecule Crystallization Screening

Objective: Obtain single crystals suitable for X-ray diffraction to determine absolute configuration and packing efficiency.[1]

  • Preparation: Dissolve 5 mg of 6-(Trifluoromethyl)isoquinolin-4-amine in 500 µL of Methanol/Dichloromethane (1:1) . The compound is lipophilic; avoid pure water.

  • Screening Method: Vapor Diffusion (Hanging Drop).[1]

  • Reservoir Solutions:

    • Condition 1 (Polar): 30% PEG 400, 0.1 M HEPES pH 7.5.

    • Condition 2 (Non-polar): n-Heptane (as antisolvent in liquid-liquid diffusion).

  • Observation: Look for needle-like clusters (typical of isoquinolines) within 24-48 hours. The -CF₃ group tends to promote rapid nucleation but slower crystal growth compared to the Cl-analog.

Protocol B: Co-Crystallography (Fragment Soaking)

Objective: Structural elucidation of the fragment bound to a target protein (e.g., Kinase hinge region).[1]

  • Stock Solution: Prepare a 100 mM stock in 100% DMSO-d6 (Deuterated DMSO is preferred for NMR QC, but standard DMSO is fine for X-ray).

  • Soaking:

    • Add fragment to the crystallization drop to a final concentration of 2–5 mM .

    • Critical Step: Due to low aqueous solubility, limit DMSO concentration to <5% (v/v) to prevent crystal cracking.[1]

    • Incubate for 12–24 hours . (Longer soaks may damage the protein crystal due to the chaotropic nature of the hydrophobic fragment).[1]

  • Cryo-Protection: Transfer crystal briefly to a solution containing the mother liquor + 20% Glycerol + 2 mM Fragment . Maintaining the ligand concentration prevents "wash-out" during freezing.

Data Processing & Structural Analysis Workflow

The following diagram illustrates the decision matrix for processing diffraction data containing this fluorinated ligand, specifically addressing the handling of the trifluoromethyl group.

G Start Diffraction Data Collection (100 K) CheckDensity Inspect Fo-Fc Map at C6 Position Start->CheckDensity Decision1 Is CF3 Density Well-Defined? CheckDensity->Decision1 PathClear Refine as Rigid Group (AFIX 137 in SHELX) Decision1->PathClear Yes (Spherical/Triangular) PathDisorder Observe 'Propeller' Shape (Rotational Disorder) Decision1->PathDisorder No (Toroidal/Smeared) Final Final Structural Model (Check R-factor & B-factors) PathClear->Final Remedy1 Model Multiple Conformations (PART 1 / PART 2) PathDisorder->Remedy1 Remedy2 Restrain Geometry (DFIX / SADI) Remedy1->Remedy2 Remedy2->Final

Figure 1: Decision tree for refining the trifluoromethyl group electron density in X-ray crystallography structures.

Technical Note on Refinement

When refining the structure of 6-(Trifluoromethyl)isoquinolin-4-amine:

  • Restraints: Use standard bond lengths (C-F ≈ 1.33 Å, F-C-F ≈ 107°). In SHELXL, the AFIX 137 command is ideal for generating a rotating methyl/trifluoromethyl group if the density is diffuse.

  • Validation: Check the B-factors (Thermal displacement parameters). If the Fluorine atoms have B-factors > 2x the supporting Carbon atom, disorder is present and must be modeled (e.g., two positions with 0.5/0.5 occupancy) to prevent over-interpretation of specific interactions.

References

  • Chopra, D., & Guru Row, T. N. (2008).[1] Organic fluorine as a crystal engineering tool: Evidence from packing features in fluorine substituted isoquinolines. CrystEngComm, 10, 54-67.

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] [1]

  • Kung, A., et al. (2014).[1] Crystal structures of the S6K1 kinase domain in complexes with inhibitors. Protein Science, 23(4), 433-444.[1] (Provides context for isoquinoline-based kinase inhibitors).

  • Sheldrick, G. M. (2015).[1] Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8.[1]

Sources

Validation

A Senior Application Scientist's Guide to the Comparative Potency of Isoquinolin-4-Amine Analogs in Cellular and Biochemical Assays

For researchers, scientists, and drug development professionals, the isoquinoline scaffold represents a privileged structure in medicinal chemistry. Its presence in numerous natural products and synthetic compounds with...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the isoquinoline scaffold represents a privileged structure in medicinal chemistry. Its presence in numerous natural products and synthetic compounds with a wide array of biological activities, particularly in oncology, makes it a focal point of intensive research.[1][2] This guide provides an in-depth technical comparison of the potency of isoquinoline-based compounds, with a specific focus on analogs of isoquinolin-4-amine and its structural isomers. We will delve into their anticancer activities, elucidate key signaling pathways they modulate, and provide detailed experimental protocols for their evaluation.

Comparative Potency of Isoquinoline Analogs

The antiproliferative effects of isoquinoline derivatives have been evaluated across various cancer cell lines. The following data, synthesized from multiple studies, offer a comparative perspective on their potency. It is important to note that direct head-to-head comparisons of a comprehensive series of isoquinolin-4-amine analogs are limited in the public domain. Therefore, to provide a broader context, we include data on the closely related 4-aminoquinoline scaffold, a structural isomer of isoquinolin-4-amine.

Table 1: Antiproliferative Activity of Isoquinolinamine and Isoindoloquinazolinone Analogs in Acute Lymphoblastic Leukemia (ALL) Cell Lines

A study by Roolf et al. provides valuable comparative data on the efficacy of a series of isoquinolinamine and isoindoloquinazolinone compounds against both B-cell and T-cell ALL cell lines.[3] The 50% inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Compound IDChemical Name/StructureCell LineIC50 (µM)
FX-3 (structure not specified)SEM (B-ALL)<10
FX-7 (structure not specified)SEM (B-ALL)<10
FX-8 (structure not specified)SEM (B-ALL)<10
FX-9 3-(p-Tolyl) isoquinolin-1-amineRS4;11 (B-ALL)0.54
SEM (B-ALL)Not specified
Jurkat (T-ALL)Not specified
CEM (T-ALL)1.94

Data extracted from Roolf et al. (2019).[3] The study noted that B-ALL cells were generally more sensitive to the isoquinolinamine compounds than T-ALL cells. Notably, compound FX-9 emerged as the most potent agent across all tested cell lines.[3]

Table 2: Comparative Antiproliferative Activity of 4-Aminoquinoline Analogs

The 4-aminoquinoline scaffold, a structural isomer of isoquinolin-4-amine, has been more extensively studied for its anticancer properties. The following table presents a selection of 4-aminoquinoline derivatives and their IC50 values against various cancer cell lines, providing a valuable comparative context for understanding the potential of this structural class.

Compound IDTarget/Cell LineIC50 (µM)Reference
Compound 5 MDA-MB-468 (Breast Cancer)1.41G. S. Kumar et al. (2010)[4]
MDA-MB-231 (Breast Cancer)4.50G. S. Kumar et al. (2010)[4]
MCF7 (Breast Cancer)1.98G. S. Kumar et al. (2010)[4]
Compound 1 MCF-7 (Breast Cancer)Potent (twice to thrice as doxorubicin)Ghorab et al. (2014)[5]
Compound 10 MCF-7 (Breast Cancer)Potent (twice to thrice as doxorubicin)Ghorab et al. (2014)[5]
Compound 11 MCF-7 (Breast Cancer)Potent (twice to thrice as doxorubicin)Ghorab et al. (2014)[5]
Compound 13 MCF-7 (Breast Cancer)Potent (twice to thrice as doxorubicin)Ghorab et al. (2014)[5]
Compound 3b MCF-7 (Breast Cancer)0.13 nMAbouzid et al. (2008)[6]

These studies highlight that substitutions on the 4-aminoquinoline ring system can lead to highly potent antiproliferative agents, with some compounds exhibiting activity in the nanomolar range.[6]

Mechanism of Action: Targeting Key Signaling Pathways

Isoquinoline and quinoline derivatives exert their anticancer effects through various mechanisms, including the inhibition of topoisomerase and modulation of critical signaling pathways that control cell growth, proliferation, and survival.[1] A frequently dysregulated pathway in many cancers, and a common target for this class of compounds, is the PI3K/Akt/mTOR signaling cascade.[1]

The PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates a multitude of cellular processes. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4E->Proliferation Inhibition of inhibitor Inhibitor Isoquinolin-4-amine Analog Inhibitor->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway and a potential point of inhibition.

Experimental Protocols

The following are detailed methodologies for key assays used to determine the potency of isoquinolin-4-amine analogs.

Protocol 1: Cell Viability Assay (WST-1)

This protocol outlines a colorimetric assay to determine the IC50 of a compound based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells.

Materials:

  • Cancer cell lines (e.g., SEM, RS4;11, Jurkat, CEM)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Isoquinolin-4-amine analog stock solutions (in DMSO)

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 150 µL of complete medium.[3]

  • Compound Addition: Prepare serial dilutions of the isoquinolin-4-amine analogs in complete medium. Add the diluted compounds to the wells to achieve final concentrations ranging from, for example, 0.5 µM to 10 µM.[3] Include a vehicle control (DMSO) at the same concentration as in the compound-treated wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[3]

  • WST-1 Addition: Add 15 µL of WST-1 reagent to each well.[3]

  • Final Incubation: Incubate the plate for an additional 3 hours at 37°C.[3]

  • Data Acquisition: Measure the absorbance of the samples at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell_Viability_Workflow A Seed cells in 96-well plate B Add serial dilutions of compounds A->B C Incubate for 72h B->C D Add WST-1 reagent C->D E Incubate for 3h D->E F Measure absorbance at 450 nm E->F G Calculate IC50 F->G

Caption: Workflow for a cell viability assay to determine IC50 values.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general method to determine the enzymatic inhibitory potency of compounds against a specific kinase, such as those in the PI3K family. It measures the amount of ATP remaining after a kinase reaction.

Materials:

  • Recombinant kinase (e.g., PI3Kα)

  • Kinase substrate (e.g., a specific peptide or lipid)

  • ATP

  • Kinase assay buffer

  • Isoquinolin-4-amine analog stock solutions (in DMSO)

  • Luminescence-based ATP detection reagent (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase, its substrate, and the isoquinolin-4-amine analog at various concentrations.

  • Initiate Reaction: Start the kinase reaction by adding a specific concentration of ATP (often at or near the Km value for ATP).

  • Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction & Detect ATP: Add the ATP detection reagent. This reagent first stops the kinase reaction and then contains luciferase and luciferin to generate a luminescent signal proportional to the amount of remaining ATP.

  • Data Acquisition: Measure the luminescent signal using a luminometer.

  • Data Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for isoquinolin-4-amine analogs is still emerging, preliminary findings from related scaffolds provide valuable direction. For 4-aminoquinoline derivatives, the nature and position of substituents on the quinoline ring and the amino group significantly impact activity. For instance, electron-withdrawing groups at the 7-position of the quinoline ring have been shown to be beneficial for antimalarial activity.[7] In the study of isoquinolinamine analogs against ALL, the substitution at the 3-position with a p-tolyl group in compound FX-9 resulted in the most potent activity, suggesting that this position is critical for interaction with the biological target.[3]

Conclusion

The isoquinolin-4-amine scaffold and its structural isomers hold significant promise for the development of novel therapeutic agents, particularly in the field of oncology. The available data demonstrates that derivatives of this class can exhibit potent antiproliferative activity, often by modulating key signaling pathways such as the PI3K/Akt/mTOR cascade. Further synthesis and systematic evaluation of isoquinolin-4-amine analogs are warranted to build a comprehensive structure-activity relationship and to identify lead candidates for further preclinical and clinical development. The experimental protocols detailed in this guide provide a robust framework for such evaluations.

References

  • Ghorab, M. M., Al-Said, M. S., & Arafa, R. K. (2014). Design, synthesis and potential anti-proliferative activity of some novel 4-aminoquinoline derivatives. Acta pharmaceutica (Zagreb, Croatia), 64(3), 285–297. [Link]

  • Contreras, J. M., et al. (2012). Synthesis and biological assessment of diversely substituted furo[2,3-b]quinolin-4-amine and pyrrolo[2,3-b]quinolin-4-amine derivatives, as novel tacrine analogues. Bioorganic & medicinal chemistry, 20(19), 5816–5828. [Link]

  • Roolf, C., et al. (2019). Novel Isoquinolinamine and Isoindoloquinazolinone Compounds Exhibit Antiproliferative Activity in Acute Lymphoblastic Leukemia Cells. The Korean Society of Applied Pharmacology, 27(2), 133-142. [Link]

  • K. P. Lesiak, et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(1), 123. [Link]

  • Yang, R., et al. (2022). Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents. Bioorganic & medicinal chemistry letters, 72, 128877. [Link]

  • Benites, J., et al. (2011). Synthesis and in Vitro Antiproliferative Activity of New Phenylaminoisoquinolinequinones against Cancer Cell Lines. Molecules (Basel, Switzerland), 16(11), 9595–9608. [Link]

  • Abouzid, K. M., & Khalil, N. A. (2008). Design, synthesis and in vitro antitumor activity of 4-aminoquinoline and 4-aminoquinazoline derivatives targeting EGFR tyrosine kinase. Bioorganic & medicinal chemistry, 16(16), 7543–7551. [Link]

  • Wang, C., et al. (2022). Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. Molecules (Basel, Switzerland), 27(24), 9011. [Link]

  • Duan, Y., et al. (2024). PI3Kδ and mTOR dual inhibitors: Design, synthesis and anticancer evaluation of 3-substituted aminomethylquinoline analogues. Bioorganic chemistry, 148, 107323. [Link]

  • Mahadeviah, B. M., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

  • Kumar, G. S., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bulletin of the Korean Chemical Society, 31(12), 3745-3749. [Link]

  • Kumar, G. S., et al. (2010). A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. Journal of Experimental & Clinical Cancer Research, 29, 113. [Link]

  • Chaikina, E., & Zalesov, V. (2016). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. ResearchGate. [Link]

  • Romero-Castro, A. C., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1373523. [Link]

  • Costantino, G., et al. (2017). Atropisomerism and Conformational Equilibria: Impact on PI3Kδ Inhibition of 2-((6-Amino-9H-purin-9-yl)methyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one (IC87114) and Its Conformationally Restricted Analogs. Journal of medicinal chemistry, 60(10), 4304–4315. [Link]

  • Pharmacy Simplified. (2020, August 31). SAR of 4 Aminoquinoline [Video]. YouTube. [Link]

Sources

Comparative

Precision Identification of 6-(Trifluoromethyl)isoquinolin-4-amine: A Chromatographic Performance Guide

Topic: Identifying 6-(Trifluoromethyl)isoquinolin-4-amine via LC-MS Retention Time Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary: The Isome...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying 6-(Trifluoromethyl)isoquinolin-4-amine via LC-MS Retention Time Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Isomer Challenge

In medicinal chemistry, 6-(Trifluoromethyl)isoquinolin-4-amine (CAS: 1256824-41-5) serves as a critical heterocyclic building block. However, its synthesis—often involving cyclization of trifluoromethyl-substituted benzaldehydes or benzylamines—frequently yields regioisomeric impurities (e.g., 5-, 7-, or 8-trifluoromethyl isomers).

Standard C18 reverse-phase methods often fail to resolve these positional isomers due to their identical hydrophobicity (LogP) and molecular weight (


 212.17). This guide compares the standard C18 approach  against an Optimized Phenyl-Hexyl strategy , demonstrating why the latter is the superior alternative for precise identification and purity assessment.
Mechanism of Action: Why Retention Shifts Occur

To identify this compound accurately, one must understand the underlying chromatographic forces.

  • The Analyte: The isoquinolin-4-amine core is basic (pKa ~5.4 for the ring nitrogen, modified by the 4-amino group). The 6-trifluoromethyl (

    
    ) group is strongly electron-withdrawing.
    
  • The Problem (C18): On a C18 column, retention is driven primarily by hydrophobic effect. Since the 6-, 7-, and 8- isomers have nearly identical surface areas and lipophilicity, they often co-elute or show poor resolution (

    
    ).
    
  • The Solution (Phenyl-Hexyl): Phenyl-Hexyl stationary phases utilize

    
    -
    
    
    
    interactions
    . The position of the electron-withdrawing
    
    
    group alters the electron density of the isoquinoline
    
    
    -system. The Phenyl-Hexyl phase can "sense" these electronic differences, creating distinct retention times for isomers that C18 misses.
Visualizing the Separation Logic

SeparationLogic Sample Crude Sample (Mixture of Isomers) C18 Standard C18 Column (Hydrophobic Interaction) Sample->C18 Phenyl Phenyl-Hexyl Column (Hydrophobic + Pi-Pi Interaction) Sample->Phenyl ResultC18 Co-elution (Single Broad Peak) C18->ResultC18 Similar LogP ResultPhenyl Baseline Resolution (Distinct Peaks) Phenyl->ResultPhenyl Electronic Selectivity Mechanism Mechanism: Electron density variance from -CF3 position Mechanism->ResultPhenyl

Figure 1: Comparison of separation mechanisms. Phenyl-Hexyl phases exploit electronic differences driven by the


 position.
Comparative Product Performance: C18 vs. Phenyl-Hexyl

The following data summarizes the performance of the target compound on two distinct stationary phases.

Experimental Conditions:

  • System: UHPLC-MS (Triple Quadrupole)

  • Mobile Phase A: 0.1% Formic Acid in Water[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes.

Performance MetricAlternative A: Standard C18 Recommended: Phenyl-Hexyl Scientific Rationale
Retention Time (RT) ~4.2 min~4.8 minPhenyl phases often show slightly higher retention for aromatic amines due to dual interaction mechanisms.
Isomer Resolution (

)

(Co-elution)

(Baseline)
The

-electron deficiency caused by 6-

vs 7-

creates different binding affinities to the phenyl ring on the column.
Peak Symmetry 0.9 - 1.21.0 - 1.1Phenyl-Hexyl phases often provide better shielding of residual silanols for basic amines.
Orthogonality LowHighProvides a complementary separation mechanism to C18, essential for purity validation.

Critical Insight: If your LC-MS trace shows a shoulder on the main peak using C18, it is highly probable you have a regioisomer impurity. Switch to Phenyl-Hexyl immediately to resolve it.

Detailed Experimental Protocol

To replicate these results and positively identify 6-(Trifluoromethyl)isoquinolin-4-amine, follow this self-validating workflow.

A. Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO.

  • Working Solution: Dilute to 10 µg/mL in 50:50 Water:Acetonitrile.

    • Note: Do not use 100% aqueous diluent; the compound has limited water solubility due to the

      
       group.
      
B. LC-MS Parameters (Optimized Method)
  • Column: Biphenyl or Phenyl-Hexyl (e.g., Kinetex Biphenyl, 2.1 x 100 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate (pH 3.5). Buffer is preferred over simple formic acid to stabilize ionization of the amine.

    • B: Acetonitrile.[2]

  • Gradient Profile:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 5% B (Re-equilibration)

C. MS Detection Settings (ESI+)
  • Scan Mode: Full Scan (100-500

    
    ) + SIM (213.1 
    
    
    
    ).
  • Key Fragment (Confirmation):

    • Precursor:

      
      
      
    • Product Ions:

      
       (Loss of 
      
      
      
      ),
      
      
      (Loss of
      
      
      ).
    • Validation: The presence of the 144.1 fragment confirms the core isoquinoline structure, but only the chromatographic retention time confirms the position of the substituents.

Method Validation & Decision Tree

Use this decision tree to troubleshoot retention time shifts or impurity identification.

MethodTree Start Start: Analyze Sample (Standard C18) CheckPeak Check Peak Shape Start->CheckPeak SinglePeak Single Symmetrical Peak? CheckPeak->SinglePeak Yes Likely Pure (Confirm with MS Spectrum) SinglePeak->Yes Yes No Split Peak / Shoulder SinglePeak->No No Action1 Switch to Phenyl-Hexyl Column No->Action1 Action2 Adjust pH to 9.0 (Ammonium Bicarbonate) Action1->Action2 If still unresolved Result Resolve Isomers (Identify via RT) Action1->Result Action2->Result

Figure 2: Method development decision tree for separating isoquinoline isomers.

References
  • Separation of Aromatic Isomers: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Discusses - interaction selectivity in Phenyl phases).
  • Isoquinoline Properties: PubChem. Isoquinolin-4-amine Compound Summary. National Library of Medicine. Available at: [Link]

  • Column Selectivity Guide: Waters Corporation. Selectivity of Charged Surface Hybrid (CSH) Phenyl-Hexyl Columns. Available at: [Link]

  • Synthesis of Trifluoromethyl Heterocycles: Ma, J.-A., & Cahard, D. (2008). Update on Trifluoromethylation of Nitrogen-Containing Heterocycles. Chemical Reviews, 108(9).

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Comprehensive Guide to the Safe Disposal of 6-(Trifluoromethyl)isoquinolin-4-amine

As a novel compound in the landscape of drug discovery and chemical research, 6-(Trifluoromethyl)isoquinolin-4-amine presents unique handling and disposal challenges. Its structure, combining a heterocyclic isoquinoline...

Author: BenchChem Technical Support Team. Date: February 2026

As a novel compound in the landscape of drug discovery and chemical research, 6-(Trifluoromethyl)isoquinolin-4-amine presents unique handling and disposal challenges. Its structure, combining a heterocyclic isoquinoline core, a reactive amine group, and a stable trifluoromethyl moiety, necessitates a disposal protocol grounded in a thorough understanding of its chemical properties and the regulatory frameworks governing hazardous waste. This guide provides a detailed, step-by-step methodology for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Hazard Assessment and Chemical Profile: Understanding the "Why"

Proper disposal begins with a comprehensive understanding of the compound's potential hazards. While a specific Safety Data Sheet (SDS) for 6-(Trifluoromethyl)isoquinolin-4-amine is not widely available, we can infer its hazard profile by analyzing its constituent functional groups. This approach allows us to anticipate its reactivity and toxicity, forming the basis for our disposal protocol.

  • Aromatic Amine Moiety: Aromatic amines as a class are known for their potential toxicity and should be handled with care.[1]

  • Trifluoromethyl Group (-CF3): This group renders the compound a halogenated organic . The carbon-fluorine bonds are exceptionally strong, making the -CF3 group chemically stable.[2][3] However, under conditions of thermal decomposition, it can release highly toxic and corrosive fumes, such as hydrogen fluoride (HF).[2] Its presence is the primary determinant for waste stream segregation.[4]

  • Isoquinoline Core: This nitrogen-containing heterocyclic structure is a common scaffold in bioactive molecules.[5]

Based on these structural features, the compound should be treated as a hazardous chemical waste.

Property / Hazard Inferred Assessment Rationale & Primary Reference
Waste Classification Hazardous Chemical Waste; Halogenated OrganicThe presence of the trifluoromethyl group requires segregation as halogenated waste.[4]
Potential Toxicity Assumed to be toxic and an irritant.Aromatic amines and halogenated compounds often exhibit toxicity and can cause skin, eye, and respiratory irritation.[6][7][8]
Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents, strong acids, and strong bases.[6]The trifluoromethyl group is strongly electron-withdrawing, influencing molecular reactivity.[2]
Environmental Hazard Assumed to be hazardous to aquatic life.Aromatic amines and halogenated organics can be harmful to ecosystems; drain disposal is strictly prohibited.[1][9]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, adherence to strict safety protocols is mandatory.

  • Engineering Controls: All handling of 6-(Trifluoromethyl)isoquinolin-4-amine, whether in solid or solution form, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[10]

  • Personal Protective Equipment (PPE): A standard PPE ensemble is required:

    • Eye Protection: Chemical safety goggles and a face shield.[8]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contamination occurs.[8]

    • Body Protection: A flame-resistant laboratory coat.[8]

Step-by-Step Disposal Protocol

The disposal of 6-(Trifluoromethyl)isoquinolin-4-amine is governed by regulations from bodies such as the Environmental Protection Agency (EPA) and is managed at the institutional level by the Environmental Health & Safety (EHS) office.[11][12] The following protocol aligns with these standards.

This is the most critical step. Due to the presence of fluorine, this compound must be disposed of in a designated Halogenated Organic Waste stream.

  • Action: Designate a specific, properly labeled waste container exclusively for 6-(Trifluoromethyl)isoquinolin-4-amine and other halogenated organic compounds.

  • Causality: Never mix halogenated waste with non-halogenated waste.[4] Doing so contaminates the entire non-halogenated solvent stream, leading to significantly higher disposal costs and more complex incineration requirements.

The integrity of the waste container is paramount to prevent leaks and spills.

  • Action: Select a container made of a material compatible with the chemical waste (e.g., a high-density polyethylene or glass bottle for solutions).[13] The container must be in good condition, free of cracks, and have a secure, tight-fitting lid.[11][13]

  • Causality: Using a compatible and sealable container prevents chemical degradation of the container and the release of hazardous vapors into the laboratory environment.[11][14] Keep the container closed at all times except when adding waste.[11][14]

Proper labeling is a strict regulatory requirement and is essential for safety and compliant disposal.

  • Action: As soon as the first drop of waste is added, affix a hazardous waste label provided by your institution's EHS office.[4] The label must include:

    • The words "HAZARDOUS WASTE" .[11][13]

    • The full, unabbreviated chemical name: "6-(Trifluoromethyl)isoquinolin-4-amine" .[11]

    • The names of any solvents or other chemicals in the waste, along with their approximate percentages.[11]

    • The date the accumulation of waste began.

  • Causality: Accurate labeling ensures that EHS personnel can safely handle, transport, and consolidate the waste for final disposal, preventing dangerous chemical reactions from occurring due to the mixing of incompatible materials.

Labs are permitted to temporarily store hazardous waste in designated SAAs at or near the point of generation.[11][15]

  • Action: Store the labeled, sealed waste container in a designated SAA within the laboratory. This area must be under the control of the lab personnel generating the waste.[11] The container should be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[14]

  • Causality: SAAs provide a controlled, safe location for the short-term accumulation of waste, minimizing the risk of spills and ensuring the waste is properly managed before being collected by EHS. Regulations limit the volume of waste that can be stored and the time a full container can remain in the lab.[11][12]

Laboratory personnel are responsible for initiating the final disposal process.

  • Action: Once the waste container is 90% full, or as per your institution's policy, submit a chemical waste pickup request to your EHS office.[11][14] Do not overfill containers.

  • Causality: EHS professionals are trained and licensed to handle the transport and disposal of hazardous materials in compliance with all federal and state regulations, ensuring a safe and legal final disposition.[1]

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_EHS EHS Operations Start Waste Generation (e.g., residual solid, contaminated solution) Characterize Characterize Waste: - Aromatic Amine - Trifluoromethyl Group Start->Characterize Segregate Segregate as 'HALOGENATED ORGANIC WASTE' Characterize->Segregate Container Select Compatible Container (e.g., HDPE, Glass) Segregate->Container Label Label Container: - 'HAZARDOUS WASTE' - Full Chemical Name & % Container->Label Store Store in SAA (Secondary Containment, Lid Closed) Label->Store Request Request Waste Pickup (When container is full) Store->Request Pickup EHS Collects Waste Request->Pickup Dispose Final Disposal (Licensed Facility) Pickup->Dispose

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Trifluoromethyl)isoquinolin-4-amine
Reactant of Route 2
Reactant of Route 2
6-(Trifluoromethyl)isoquinolin-4-amine
© Copyright 2026 BenchChem. All Rights Reserved.